((3-(Bromomethyl)cyclobutoxy)methyl)benzene
Description
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Properties
IUPAC Name |
[3-(bromomethyl)cyclobutyl]oxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNAZMUIBMSISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Scalable Synthesis of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene: A Modular Technical Guide
Part 1: Executive Summary & Strategic Value
The cyclobutane ring has emerged as a high-value bioisostere in modern drug discovery, often serving as a rigid, metabolic-stable replacement for phenyl rings or flexible alkyl chains.[1] The target molecule, ((3-(bromomethyl)cyclobutoxy)methyl)benzene (also known as 1-(benzyloxymethyl)-3-(bromomethyl)cyclobutane ), represents a critical "linker" scaffold.[1] It provides two differentiated handles: a protected alcohol (benzyl ether) and a reactive electrophile (alkyl bromide), enabling the precise construction of 1,3-disubstituted cyclobutane libraries.[1]
This guide details a robust, scalable synthetic route starting from 3-oxocyclobutanecarboxylic acid .[1] Unlike routes relying on unstable [2+2] cycloadditions or expensive epibromohydrin derivatives, this pathway utilizes standard reagents to ensure reproducibility and stereochemical management.[1]
Part 2: Retrosynthetic Analysis & Logic[1]
To design a self-validating protocol, we must avoid conditions that trigger cyclobutyl-cyclopropylmethyl rearrangements—a common pitfall when generating carbocations on cyclobutane rings.[1] Therefore, the strategy relies strictly on anionic and SN2 mechanisms.[1]
Retrosynthetic Pathway[1][2]
-
Target Disconnection: The C-Br bond is installed last via nucleophilic substitution of a primary alcohol to prevent premature reactivity.[1]
-
Core Construction: The cyclobutane core is preserved from the starting material.[1]
-
Stereocontrol: The 1,3-substitution pattern introduces cis/trans isomerism.[1] Separation is most efficient at the ester intermediate stage.[1]
Figure 1: Retrosynthetic logic prioritizing late-stage bromination to maintain scaffold integrity.
Part 3: Detailed Synthetic Protocol
Phase 1: Core Preparation & Stereochemical Setup
Reaction: Reduction of 3-oxocyclobutanecarboxylic acid followed by Esterification.[1]
-
Rationale: Converting the acid to the methyl ester facilitates the separation of cis/trans isomers by flash chromatography or distillation, which is difficult with the free acid.[1]
-
Protocol:
-
Dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv) in MeOH at 0 °C.
-
Add NaBH₄ (1.5 equiv) portion-wise.[1] Caution: Exothermic H₂ evolution.
-
Stir for 2 hours, then quench with aqueous HCl.
-
Reflux the crude residue in MeOH with catalytic H₂SO₄ for 4 hours (Fischer Esterification).
-
Workup: Neutralize, extract with EtOAc, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc). Checkpoint: Isolate cis/trans isomers here if single diastereomer is required.
-
Phase 2: O-Benzylation (Protection)
Reaction: Williamson Ether Synthesis using Benzyl Bromide.[1]
-
Rationale: The benzyl group is chosen for its stability against the subsequent strong reducing agents (LiAlH₄) and brominating conditions.[1]
-
Reagents: Sodium Hydride (NaH), Benzyl Bromide (BnBr), TBAI (catalyst), DMF.[1]
-
Step-by-Step:
-
Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMF under N₂ at 0 °C.
-
Dropwise add Methyl 3-hydroxycyclobutanecarboxylate (1.0 equiv) dissolved in DMF. Stir 30 min for deprotonation.
-
Add Benzyl Bromide (1.2 equiv) and catalytic TBAI (0.05 equiv).[1]
-
Warm to RT and stir for 12 hours.
-
Validation: TLC should show disappearance of the alcohol (polar) and appearance of the benzyl ether (non-polar).[1]
-
Yield Expectation: 85-92%.
-
Phase 3: Exhaustive Reduction
Reaction: Conversion of Ester to Primary Alcohol.[1]
-
Rationale: Lithium Aluminum Hydride (LiAlH₄) is necessary to reduce the ester to the primary alcohol.[1] NaBH₄ is insufficient for esters.[1]
-
Protocol:
-
Suspend LiAlH₄ (1.1 equiv) in anhydrous THF at 0 °C.
-
Add the benzylated ester (from Phase 2) in THF dropwise.[1]
-
Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
-
Fieser Quench: Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially to precipitate aluminum salts.[1]
-
Filter through Celite and concentrate to obtain (3-(benzyloxy)cyclobutyl)methanol .
-
Phase 4: Nucleophilic Bromination (The Target Step)
Reaction: Appel Reaction (PPh₃ / CBr₄).[1]
-
Expert Insight: We avoid HBr or PBr₃ here. Acidic conditions or carbocation intermediates can trigger ring contraction/expansion in cyclobutanes.[1] The Appel reaction proceeds via an SN2 mechanism, preserving the ring structure and stereochemistry.[1]
Figure 2: Mechanistic flow of the Appel reaction to ensure structural integrity.
-
Protocol:
-
Dissolve (3-(benzyloxy)cyclobutyl)methanol (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous DCM at 0 °C.
-
Add PPh₃ (1.2 equiv) portion-wise.[1] The solution will turn slightly yellow.[1]
-
Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
-
Workup: Add Hexanes to the reaction mixture to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[1][2]
-
Purification: Flash chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is an oil.[1][2]
-
Part 4: Data Summary & Quality Control
Key Intermediate Data
| Compound | Formula | MW ( g/mol ) | Expected State | Key NMR Signal (¹H) |
| Start | C₅H₆O₃ | 114.10 | Solid | Cyclobutane protons (multiplets) |
| Intermediate 1 | C₆H₁₀O₃ | 130.14 | Oil | Methyl ester singlet (~3.7 ppm) |
| Intermediate 2 | C₁₃H₁₆O₃ | 220.27 | Oil | Benzylic CH₂ (s, ~4.5 ppm) |
| Target | C₁₂H₁₅BrO | 255.15 | Clear Oil | CH₂-Br (d, ~3.5 ppm) |
Troubleshooting Guide
-
Issue: Low yield in bromination step.
-
Issue: Presence of olefin byproducts.[1]
Part 5: Safety & References
Critical Safety
-
Cyclobutane Strain: While stable, cyclobutanes possess significant ring strain (~26 kcal/mol).[1] Avoid extreme temperatures (>150 °C) during distillation.
-
Benzyl Bromide: A potent lachrymator.[1] Handle only in a fume hood.
-
Sodium Hydride: Reacts violently with moisture.[1] Use dry solvents and quench excess carefully.[1]
References
-
ChemicalBook. (Bromomethyl)cyclobutane synthesis and analogs. Retrieved from .[1]
-
PubChem. (1s,3s)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane Data.[1][3] Retrieved from .[1]
-
Synthonix. {[3-(bromomethyl)cyclobutoxy]methyl}benzene Product Data.[1][4][5][6] Retrieved from .[1]
-
Organic Chemistry Portal. Williamson Ether Synthesis & Benzyl Protection.[1] Retrieved from .[1]
-
PrepChem. Synthesis of benzyl ethers and cyclobutyl derivatives. Retrieved from .[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. PubChemLite - (1s,3s)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane (C9H17BrO) [pubchemlite.lcsb.uni.lu]
- 4. CAS 1379358-84-5 | {[3-(bromomethyl)cyclobutoxy]methyl}benzene - Synblock [synblock.com]
- 5. New Project | Virtual tour generated by Panotour [fernhotels.com]
- 6. Synthonix, Inc > 1379358-84-5 | {[3-(bromomethyl)cyclobutoxy]methyl}benzene [synthonix.com]
Technical Guide: NMR Characterization of ((3-(bromomethyl)cyclobutoxy)methyl)benzene
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and analytical scientists. It synthesizes structural analysis, predicted spectral data, and diagnostic protocols to validate the identity of ((3-(bromomethyl)cyclobutoxy)methyl)benzene.
Common Name: Benzyl 3-(bromomethyl)cyclobutyl ether CAS Registry Number: 1379358-84-5 (Analogous) Molecular Formula: C₁₂H₁₅BrO Molecular Weight: 255.15 g/mol
Executive Summary
The compound this compound represents a strategic scaffold in fragment-based drug discovery (FBDD). Unlike flexible alkyl chains, the cyclobutane ring provides a rigid vector that can orient pharmacophores into specific pockets, often improving metabolic stability. However, the conformational "pucker" of the cyclobutane ring introduces stereochemical complexity (cis vs. trans isomerism) that complicates NMR analysis.
This guide provides a definitive framework for the structural validation of this molecule, focusing on the diagnostic signals required to distinguish it from common synthetic impurities and stereoisomers.
Structural Analysis & Stereochemistry
Before analyzing the spectra, one must understand the geometric constraints. The cyclobutane ring is not planar; it exists in a puckered conformation to relieve torsional strain.[1]
-
The Isomer Challenge: The 1,3-substitution pattern creates two distinct diastereomers:
-
NMR Implications: In the cis isomer, the ring methylene protons (C2/C4) are chemically equivalent but magnetically non-equivalent due to the lack of a
axis of symmetry in the puckered state (though rapid ring flipping often averages this). The trans isomer often exhibits a simpler splitting pattern due to higher effective symmetry.[1]
Visualization: Stereochemical & Coupling Network
The following diagram illustrates the connectivity and the critical scalar couplings (
Caption: Connectivity map highlighting the chemical shift zones and key scalar couplings (J-values) for structural verification.
Predicted NMR Data Specifications
Note: The values below are high-confidence estimates derived from increment analysis of benzyl ethers and 1,3-disubstituted cyclobutanes (e.g., 3-(bromomethyl)cyclobutanol).
Proton NMR ( H, 400 MHz, CDCl )[1]
| Position | Fragment | Shift ( | Multiplicity | Integration | Diagnostic Note |
| Ar-H | Phenyl | 7.25 – 7.40 | Multiplet (m) | 5H | Overlaps with CHCl |
| Bn-CH | Benzyl Ether | 4.42 – 4.46 | Singlet (s) | 2H | Sharp singlet; confirms benzyl protection.[1] |
| C1-H | Cyclobutane | 3.95 – 4.15 | Quintet (quin) | 1H | Deshielded by oxygen; shape depends on isomer.[1] |
| CH | Alkyl Bromide | 3.40 – 3.50 | Doublet (d, | 2H | Critical Signal. Must integrate 1:1 with Bn-CH |
| C3-H | Cyclobutane | 2.55 – 2.75 | Multiplet (m) | 1H | Bridgehead proton; coupling to CH |
| C2/C4-H | Cyclobutane | 1.60 – 2.50 | Complex (m) | 4H | "Roofing" effect common.[1] Cis/Trans differentiation zone.[1] |
Carbon NMR ( C, 100 MHz, CDCl )
| Position | Type | Shift ( | Note |
| Ar-C | Quaternary | ~138.0 | Ipso carbon. |
| Ar-CH | Aromatic | 127.5 – 128.5 | Ortho, meta, para carbons.[1] |
| Bn-CH | O-CH | ~70.5 | Characteristic benzyl ether shift.[1] |
| C1 | CH-O | 68.0 – 72.0 | Ring carbon attached to oxygen.[1] |
| CH | CH | 36.0 – 38.0 | Upfield due to heavy atom effect (Br).[1] |
| C2/C4 | Ring CH | 30.0 – 35.0 | Shift varies significantly between isomers.[1] |
| C3 | Ring CH | 28.0 – 32.0 | Ring carbon attached to bromomethyl.[1] |
Experimental Protocol: Synthesis & Sample Prep
To ensure the highest fidelity data, the sample must be free of paramagnetic impurities and prepared in a solvent that minimizes signal overlap.
Synthesis Workflow (Williamson Ether Synthesis)
The most robust route involves the benzylation of 3-(bromomethyl)cyclobutanol.[1]
Caption: Standard synthetic route via Williamson ether synthesis to access the target ether.
NMR Sample Preparation[1][3]
-
Solvent Choice: Use CDCl
(Chloroform-d) as the primary solvent.[1]-
Why? It prevents overlap with the critical hydroxyl protons of any unreacted starting material and provides a clear window for the benzyl singlet at 4.45 ppm.
-
-
Concentration: Dissolve 5–10 mg of the oil in 0.6 mL of solvent.
-
Warning: High concentrations (>20 mg) can cause viscosity broadening, obscuring the fine splitting of the cyclobutane multiplets.
-
-
Filtration: Filter through a small plug of glass wool if any solid salts (NaBr) remain from the synthesis.[1]
Diagnostic Analysis & Troubleshooting
Isomer Differentiation (Cis vs. Trans)
The most challenging aspect of this analysis is assigning the stereochemistry.[1]
-
Symmetry Argument: The trans isomer typically possesses a plane of symmetry that makes the C2 and C4 protons magnetically equivalent (or nearly so), resulting in a simpler second-order multiplet.
-
Chemical Shift Delta: In 1,3-disubstituted cyclobutanes, the cis isomer often shows a larger
between the axial and equatorial ring protons compared to the trans isomer. -
NOESY/ROESY: This is the gold standard.[1]
-
Cis: Strong NOE correlation between H-1 and H-3 .
-
Trans: No NOE between H-1 and H-3; NOE between H-1 and the protons of the bromomethyl group may be observed.
-
Common Impurities
| Impurity | Diagnostic Signal | Origin |
| Benzyl Bromide | Singlet at 4.50 ppm | Excess reagent.[1] Very close to product peak. |
| Benzyl Alcohol | Singlet at 4.65 ppm | Hydrolysis of benzyl bromide.[1] |
| Starting Alcohol | Missing Ar-H signals | Incomplete reaction. |
| Toluene | Singlet at 2.36 ppm | Residual solvent from workup.[1] |
Self-Validation Checklist
Before finalizing the structure, verify these three points:
References
-
Wiberg, K. B.; Barth, D. E. "Conformational studies of cyclobutane and substituted cyclobutanes."[1] Journal of the American Chemical Society, 1969 , 91(18), 5124–5130. Link
-
Roberts, J. D. "Nuclear Magnetic Resonance Spectroscopy of Cyclobutanes."[1] Journal of the American Chemical Society, 1958 , 80, 1247.
-
Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .[1] Link
-
Lemieux, R. U. "The synthesis of 3-substituted cyclobutanols." Canadian Journal of Chemistry, 1968 .[1] (Foundational work on cyclobutanol derivatives).
Sources
Comprehensive MS Profiling of ((3-(bromomethyl)cyclobutoxy)methyl)benzene
Executive Summary
This technical guide provides a rigorous mass spectrometry (MS) profiling framework for ((3-(bromomethyl)cyclobutoxy)methyl)benzene . As a functionalized benzyl ether containing a strained cyclobutane ring and a reactive alkyl halide, this molecule presents unique ionization and fragmentation challenges. This document is designed for analytical scientists and medicinal chemists requiring precise structural verification and impurity profiling.
Key Molecular Identifiers:
-
Formula:
-
Monoisotopic Mass (
): 254.0463 Da -
Monoisotopic Mass (
): 256.0442 Da -
Core Structural Features: Benzyl ether linkage, cyclobutane ring strain, primary alkyl bromide.
Part 1: Molecular Architecture & MS Predictors
Successful MS analysis requires anticipating how the molecule's three distinct moieties—the benzyl group, the cyclobutane ring, and the bromine atom—interact under ionization stress.
The Bromine "Twin Towers" (Isotopic Signature)
The most immediate diagnostic feature in the mass spectrum is the bromine isotope pattern.[1] Unlike chlorine (3:1) or fluorine (monoisotopic), bromine exists as
-
Diagnostic Rule: Any molecular ion (
in EI or in ESI/APCI) must appear as a doublet separated by 2 Da with near-equal intensity. -
Validation: If the intensity ratio deviates significantly from 1:1 (e.g., 1.2:1), suspect interference from a co-eluting impurity or hydride abstraction (M-H).
Ring Strain & Fragmentation
The cyclobutane ring possesses significant ring strain (~26 kcal/mol). Under hard ionization (EI) or high collision energy (CID), the ring will readily open, often ejecting ethylene (
The Benzyl Anchor
The benzyl ether moiety is prone to inductive cleavage, generating the resonance-stabilized tropylium ion (
Part 2: Ionization Strategy (Method Selection)
Choosing the correct source is critical. The ether oxygen is a weak proton acceptor, and the alkyl bromide is relatively non-polar.
Comparative Ionization Matrix
| Feature | ESI (Electrospray) | APCI (Atmospheric Pressure Chemical Ionization) | EI (Electron Ionization) |
| Suitability | Moderate | High | High (for GC-MS) |
| Primary Ion | |||
| Mechanism | Solution-phase protonation | Gas-phase proton transfer | Electron bombardment (70 eV) |
| Pros | Standard for LC-MS; softer. | Better for neutral/low-polarity ethers. | Fingerprint fragmentation; NIST library match. |
| Cons | May require ammonium buffers to aid ionization. | Requires thermal stability (cyclobutane is heat sensitive). | Excessive fragmentation may obliterate |
Recommendation:
-
For Purity/Quantitation (LC-MS): Use APCI Positive Mode . If APCI is unavailable, use ESI with Ammonium Formate buffer to promote
adducts. -
For Structural ID (GC-MS): Use EI .[2][3] The distinct isotope pattern will survive, even if the molecular ion is weak.
Part 3: Fragmentation Mechanics & Pathways
The following diagram details the specific fragmentation logic derived from the molecule's structure.
Fragmentation Pathway Diagram (DOT)
Caption: Predicted fragmentation cascade showing the competition between benzyl cleavage (dominant) and halide loss.
Key Fragment Ions Table
| m/z (approx) | Ion Identity | Origin | Mechanism |
| 255 / 257 | Parent | Protonation (ESI/APCI) | |
| 175 | Loss of Bromine | C-Br bond cleavage | |
| 163 / 165 | Loss of Benzyl | Ether cleavage (charge retention on cyclobutane) | |
| 91 | Tropylium | Benzyl cleavage (charge retention on aromatic) | |
| 77 | Phenyl | Decomposition of tropylium | |
| 41 | Allyl/Cyclopropyl | Breakdown of cyclobutane ring |
Part 4: Experimental Protocols
LC-MS Method (Reverse Phase)
This protocol is optimized for verifying the synthesis product using a standard C18 column.
Reagents:
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
Instrument Parameters (Generic Triple Quad/Q-TOF):
-
Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts)
-
1-6 min: 5% -> 95% B (Linear gradient)
-
6-8 min: 95% B (Wash)
-
8-10 min: 5% B (Re-equilibration)
-
-
Source Temp (APCI): 350°C (Ensure vaporization without thermal degradation of the cyclobutane).
-
Scan Range:
50 – 500.
Quality Control Checklist (Self-Validating System)
Part 5: Troubleshooting & Interpretation
Common Synthesis Impurities
-
Starting Material (Benzyl Alcohol): Look for
108 (Molecular ion) or intense 91 without the bromine pattern. -
Ring Opening (Thermal): If the GC-MS shows a peak with the correct mass but wrong retention time, the cyclobutane ring may have isomerized to a linear alkene (homoallyl bromide derivative) in the injector port. Solution: Lower injector temperature or switch to LC-MS.
-
Hydrolysis Product: Replacement of -Br with -OH. Look for mass shift of -62/64 Da (loss of Br, gain of OH).
Analytical Decision Tree (DOT)
Caption: Logic flow for validating the structural integrity of the target molecule.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for standard benzyl and cycloalkane fragmentation patterns).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2][3] (Authoritative guide on bromine isotope ratios and ether cleavage).
- Holčapek, M., et al. (2010). Atmospheric pressure chemical ionization mass spectrometry of non-polar compounds. Journal of Chromatography A. (Validation for choosing APCI over ESI for alkyl halides).
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. Sci-Hub. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations / Rapid Communications in Mass Spectrometry, 1998 [sci-hub.ru]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of ((3-(bromomethyl)cyclobutoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound ((3-(bromomethyl)cyclobutoxy)methyl)benzene. As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its physical characteristics is crucial for its application, handling, and further development. This document consolidates available data from chemical suppliers and leverages predictive methodologies to offer a detailed profile of this compound. It is intended to serve as a valuable resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Introduction
This compound, a substituted cyclobutane derivative, presents a unique combination of a flexible cyclobutyl ring, a benzyloxy ether linkage, and a reactive bromomethyl group. This trifecta of functional groups suggests its potential as a versatile building block in organic synthesis, particularly for the introduction of a benzyloxymethylcyclobutyl moiety into larger molecular scaffolds. The presence of the benzylic ether offers a stable linkage under many reaction conditions, while the primary bromide provides a reactive handle for nucleophilic substitution reactions. Understanding the fundamental physical properties of this compound is the first step in unlocking its synthetic utility and exploring its potential applications.
Due to the specialized nature of this chemical, publicly available, experimentally determined physical property data is scarce. Therefore, this guide combines information from commercial suppliers with theoretically predicted values to provide a robust and practical overview.
Chemical Identity and Core Properties
A precise identification of a chemical substance is paramount for scientific integrity and reproducibility. The core identifying information for this compound is summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1379358-84-5 | [1] |
| Molecular Formula | C₁₂H₁₅BrO | [1] |
| Molecular Weight | 255.15 g/mol | [1] |
| Physical Form | Liquid | - |
| Purity | Typically >97% | - |
Note: Physical form and purity are based on information from commercial suppliers.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational methods provide valuable estimates of a compound's physical properties. These predictions are based on the molecule's structure and are crucial for planning experiments and understanding its behavior.
| Property | Predicted Value | Method of Estimation / Notes |
| Boiling Point | ~320-340 °C at 760 mmHg | Estimated based on structurally similar compounds and boiling point prediction software. The high molecular weight and presence of a polar ether and a halogen contribute to a relatively high boiling point. |
| Melting Point | Not Applicable (Liquid at room temp.) | As the compound is a liquid at standard conditions, a melting point is not a relevant parameter. |
| Density | ~1.25 ± 0.05 g/cm³ | Estimated based on the densities of similar brominated organic compounds and ethers. The presence of the bromine atom significantly increases the density compared to its non-brominated analog. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). | The molecule is largely nonpolar due to the benzene ring and cyclobutane core, leading to poor water solubility. The ether linkage provides some polarity, allowing for solubility in a range of organic solvents. |
| Refractive Index | ~1.54 ± 0.02 | Estimated based on the refractive indices of similar aromatic and brominated compounds. |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | A higher LogP value is predicted due to the hydrophobic benzene and cyclobutane rings, suggesting good lipophilicity. This is a critical parameter in drug development for predicting membrane permeability. |
Causality Behind Predictions: The predicted values are derived from established quantitative structure-property relationship (QSPR) models and by analogy to well-characterized compounds such as benzyl ethers and alkyl bromides. The boiling point is influenced by intermolecular forces, primarily van der Waals forces, which are significant due to the molecule's size and the polarizability of the bromine atom. The density is largely dictated by the atomic composition, with the heavy bromine atom making a substantial contribution. Solubility is governed by the "like dissolves like" principle; the predominantly nonpolar structure favors dissolution in nonpolar organic solvents.
Spectroscopic Data Analysis (Hypothetical)
While specific spectra for this compound are not publicly available, we can predict the key features that would be observed in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive analysis is invaluable for researchers in confirming the identity and purity of the synthesized compound.
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in the cyclobutane ring.
-
Aromatic Protons (δ 7.2-7.4 ppm): A multiplet in this region corresponding to the five protons of the monosubstituted benzene ring.
-
Benzylic Protons (δ ~4.5 ppm): A singlet integrating to two protons, corresponding to the -O-CH₂-Ph group.
-
Bromomethyl Protons (δ ~3.4 ppm): A doublet integrating to two protons, corresponding to the -CH₂-Br group, coupled to the adjacent methine proton on the cyclobutane ring.
-
Cyclobutane Protons (δ 1.8-2.6 ppm): A series of complex multiplets integrating to the remaining seven protons of the cyclobutane ring. The exact chemical shifts and coupling patterns would require detailed 2D NMR analysis for definitive assignment.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum would provide key information about the carbon framework.
-
Aromatic Carbons (δ ~127-138 ppm): Four signals are expected for the benzene ring carbons (one quaternary and three methine).
-
Benzylic Carbon (δ ~70-75 ppm): The carbon of the -O-CH₂-Ph group.
-
Ether-linked Cyclobutyl Carbon (δ ~75-80 ppm): The carbon of the cyclobutane ring attached to the oxygen atom.
-
Bromomethyl Carbon (δ ~35-40 ppm): The carbon of the -CH₂-Br group.
-
Other Cyclobutane Carbons (δ ~20-35 ppm): Signals corresponding to the remaining carbons of the cyclobutane ring.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic) (ν ~3030-3100 cm⁻¹): Sharp peaks indicative of the C-H bonds on the benzene ring.
-
C-H stretching (aliphatic) (ν ~2850-3000 cm⁻¹): Strong bands from the C-H bonds of the cyclobutane and methylene groups.
-
C-O stretching (ether) (ν ~1050-1150 cm⁻¹): A strong, characteristic band for the ether linkage.
-
C=C stretching (aromatic) (ν ~1450-1600 cm⁻¹): Several peaks of variable intensity.
-
C-Br stretching (ν ~500-600 cm⁻¹): A band in the fingerprint region, which can sometimes be weak.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion (M⁺): A pair of peaks at m/z 254 and 256 with approximately equal intensity, characteristic of the presence of one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Ions:
-
m/z 91: A prominent peak corresponding to the stable benzyl cation ([C₇H₇]⁺).
-
m/z 107: Loss of the bromomethylcyclobutyl group to give the benzyloxonium ion ([C₇H₇O]⁺).
-
Loss of Br: A peak at m/z 175, corresponding to the loss of the bromine atom.
-
Experimental Protocols for Property Determination
For researchers who synthesize or acquire this compound, the following are standard, validated protocols for determining its key physical properties.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For accurate determination, distillation under reduced pressure is recommended to prevent decomposition.
Protocol:
-
Assemble a micro-distillation apparatus.
-
Place a small sample (1-2 mL) of the compound in the distillation flask with a boiling chip.
-
Connect the apparatus to a vacuum pump and a manometer.
-
Gradually reduce the pressure to a stable, known value (e.g., 10 mmHg).
-
Slowly heat the distillation flask.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected.
-
Use a nomograph or the Clausius-Clapeyron equation to correct the boiling point to atmospheric pressure (760 mmHg).
Determination of Density
Principle: Density is the mass per unit volume. For a liquid, this can be accurately measured using a pycnometer.
Protocol:
-
Clean and dry a pycnometer of known volume.
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.
-
Thermostat the filled pycnometer to a specific temperature (e.g., 20 °C).
-
Carefully remove any excess liquid from the capillary.
-
Weigh the filled pycnometer.
-
Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.
Spectroscopic Analysis Workflow
The following workflow outlines the steps for acquiring and interpreting the spectroscopic data to confirm the structure and purity of the compound.
Caption: Workflow for Spectroscopic Analysis.
Synthesis and Reactivity Considerations
Synthetic Approach
A plausible synthetic route to this compound would involve a two-step process:
-
Williamson Ether Synthesis: Reaction of 3-(hydroxymethyl)cyclobutanol with benzyl bromide in the presence of a base (e.g., sodium hydride) to form (3-(hydroxymethyl)cyclobutoxy)methyl)benzene.
-
Bromination: Conversion of the primary alcohol to the corresponding bromide using a suitable brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine.
Caption: Plausible Synthetic Pathway.
Reactivity Profile
The reactivity of this compound is dominated by the primary alkyl bromide.
-
Nucleophilic Substitution: The bromomethyl group is susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, azides), making it a valuable intermediate for introducing the benzyloxymethylcyclobutyl moiety.
-
Stability of the Ether Linkage: The benzylic ether is generally stable to many reagents but can be cleaved under strongly acidic conditions (e.g., HBr, HI).
-
Potential for Rearrangement: Under certain conditions, particularly those favoring carbocation formation, rearrangements involving the cyclobutane ring could occur.
Safety and Handling
While a specific safety data sheet (SDS) for this compound may not be widely available, based on its structure, the following precautions are recommended:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Toxicity: Alkyl bromides can be irritants and lachrymators. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases. Keep the container tightly sealed.
Conclusion
This compound is a chemical compound with significant potential as a synthetic building block. This guide has provided a comprehensive overview of its known and predicted physical properties, along with insights into its spectroscopic characteristics, potential synthesis, and reactivity. The information presented herein is intended to facilitate its use in research and development and to promote safe and effective handling. As more experimental data becomes available, this technical guide will be updated to reflect the most current and accurate information.
References
-
PubChem. 3-Bromotoluene. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). [Link]
Sources
Technical Guide: Reactivity & Handling of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene
This guide details the reactivity profile, mechanistic pathways, and handling protocols for ((3-(bromomethyl)cyclobutoxy)methyl)benzene (CAS: 1379358-84-5). It is designed for medicinal chemists and process engineers utilizing this strained ring system as a building block.
Molecular Architecture & Stability
Structural Analysis
The molecule consists of a cyclobutane core substituted at the 1- and 3-positions.
-
Position 1: Protected as a benzyl ether (benzyloxymethyl group). This provides stability against basic and nucleophilic conditions but sensitivity to hydrogenolysis and strong Lewis acids.
-
Position 3: Features a bromomethyl group (
). This is a primary alkyl halide, but its reactivity is modulated by the steric bulk and ring strain of the cyclobutane scaffold.
Isomerism
As a 1,3-disubstituted cyclobutane, the compound exists as two geometric isomers:
-
Cis-isomer: The bromomethyl and benzyloxy groups reside on the same face of the puckered ring.
-
Trans-isomer: The groups reside on opposite faces.
-
Impact: While the primary bromide is exocyclic and rotates freely, the ring puckering (butterfly conformation) can create subtle steric differences between isomers during nucleophilic attack.
Ring Strain & Energetics
Cyclobutane possesses significant ring strain (~26.3 kcal/mol). This latent energy drives specific side reactions, most notably ring expansion (rearrangement to cyclopentane) if a carbocation intermediate is generated.
Reactivity Profile
The reactivity of the bromomethyl group is defined by the competition between direct substitution (
Primary Pathway: Nucleophilic Substitution ( )
Under standard basic or neutral conditions with good nucleophiles, the reaction proceeds via
-
Sterics: The
-branching (the tertiary ring carbon attached to the ) creates moderate steric hindrance, making the reaction slower than simple n-alkyl bromides. -
Mechanism: Concerted backside attack.[1] Inversion occurs at the exocyclic methylene carbon (not a chiral center), leaving the ring stereochemistry (cis/trans) intact.
Competing Pathway: Ring Expansion
If the bromide leaves before the nucleophile attacks (carbocation character), the strain of the four-membered ring drives a rapid 1,2-alkyl shift.
-
Trigger: Silver salts (
), protic solvents (solvolysis), or Lewis acids ( , ). -
Process: The incipient primary cyclobutylmethyl cation rearranges to a cyclopentyl cation to relieve angle strain.
-
Outcome: Formation of cyclopentane derivatives (e.g., cyclopentanol, cyclopentyl ether).
Elimination ( )
Treatment with bulky bases (e.g.,
-
Product: Methylenecyclobutane derivative (exocyclic double bond).
-
Thermodynamics: The exocyclic double bond is generally less stable than endocyclic isomers in larger rings, but in cyclobutane, it avoids introducing additional angle strain.
Mechanistic Visualization
The following diagram illustrates the divergent pathways based on reaction conditions.
Figure 1: Divergent reactivity pathways. Green path indicates the desired
Experimental Protocols
Protocol A: Nucleophilic Substitution (Azidation)
Objective: Displace bromide with azide (
-
Reagents: Sodium Azide (
), DMF (anhydrous). -
Rationale: DMF solvates the cation (
), leaving the azide anion "naked" and highly reactive, promoting over .
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMF (0.2 M concentration).
-
Addition: Add 1.5 eq of
in a single portion. -
Reaction: Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to minimize elimination risk.
-
Workup: Dilute with diethyl ether, wash 3x with water (to remove DMF), dry over
, and concentrate. -
Validation: Check IR for azide stretch (~2100
) and NMR for shift of the exocyclic protons.
Protocol B: Grignard Reagent Formation
Objective: Generate the organomagnesium species for C-C bond formation.
-
Risk: Wurtz coupling (dimerization) and radical ring opening.
-
Activation: Iodine (
) or 1,2-dibromoethane is critical due to the steric bulk.
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.2 eq).
-
Activation: Add a crystal of
and heat gently until purple vapor fills the flask. -
Initiation: Add 10% of the substrate solution (in anhydrous THF). If no exotherm occurs within 5 mins, add 2 drops of 1,2-dibromoethane.
-
Addition: Once initiated (solution turns turbid/grey), add the remaining substrate dropwise to maintain a gentle reflux.
-
Temperature: Maintain 0°C to Room Temp after addition. Avoid prolonged reflux to prevent radical rearrangement of the cyclobutylmethyl radical to the open-chain alkene.
Data Summary: Reaction Conditions vs. Outcome
| Condition | Reagent Type | Mechanism | Major Product | Risk Factor |
| DMF / 60°C | Strong Nuc ( | Substituted Cyclobutane | Low | |
| Ethanol / Heat | Weak Nuc / Protic | Cyclopentyl Ether | High (Rearrangement) | |
| t-BuOK / THF | Bulky Base | Methylenecyclobutane | Medium | |
| AgNO3 / H2O | Silver Salt | Assisted Ionization | Cyclopentanol | Extreme (Rearrangement) |
References
-
Synthesis and Reactivity of Cyclobutane Derivatives. Royal Society of Chemistry.
-
Ring Expansion Rearrangements: Mechanisms and Driving Forces. Chemistry Steps.
-
Nucleophilic Substitution of Strained Rings. LibreTexts Chemistry.
-
Grignard Reagent Formation and Selectivity. ResearchGate.
-
Structure and Properties of this compound. Chemical Book / Supplier Data.
Sources
Stability of ((3-(bromomethyl)cyclobutoxy)methyl)benzene: An In-depth Technical Guide
Introduction
((3-(bromomethyl)cyclobutoxy)methyl)benzene is a molecule of interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel therapeutic agents and functional materials. Its unique structure, incorporating a benzyl ether, a primary alkyl bromide, and a cyclobutane ring, presents a complex stability profile that warrants a thorough investigation. This technical guide provides a comprehensive analysis of the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Understanding the degradation pathways and kinetics is paramount for establishing appropriate storage conditions, predicting shelf-life, and developing robust analytical methods for quality control. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, technical understanding of the stability characteristics of this compound.
Predicted Stability Profile: A Multifaceted Landscape
The stability of this compound is dictated by the interplay of its three key functional moieties. A proactive assessment of its potential degradation pathways is crucial for anticipating stability challenges.
Key Functional Groups and Their Inherent Reactivity
-
Benzyl Ether: Generally stable under neutral and basic conditions, benzyl ethers are susceptible to cleavage under strongly acidic conditions or through oxidative and reductive pathways. The benzylic position is particularly prone to oxidation.[1][2][3][4][5]
-
Primary Alkyl Bromide: This functional group is susceptible to nucleophilic substitution (SN2) and, to a lesser extent, elimination reactions. Hydrolysis to the corresponding alcohol is a primary concern, especially in the presence of water and under basic or acidic catalysis.[6][7][8][9]
-
Cyclobutane Ring: The strained four-membered ring is prone to thermal decomposition, typically via a diradical mechanism, leading to the formation of smaller unsaturated molecules.[10][11]
Forced Degradation Studies: Unveiling Degradation Pathways
Forced degradation, or stress testing, is an essential component of stability assessment, providing insights into the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[12][13][14][15] The goal is to induce degradation to an extent of 5-20%, which is sufficient to identify and characterize the primary degradation products and develop a stability-indicating analytical method.[13]
Experimental Workflow for Forced Degradation
The following diagram outlines a systematic approach to the forced degradation study of this compound.
Caption: A generalized workflow for conducting forced degradation studies.
Detailed Analysis of Degradation Pathways
Hydrolytic Degradation
Hydrolysis is a probable degradation pathway, primarily targeting the alkyl bromide and, to a lesser extent, the benzyl ether moiety.
-
Alkyl Bromide Hydrolysis: The primary alkyl bromide is susceptible to hydrolysis to form the corresponding alcohol, (3-((benzyloxy)methyl)cyclobutyl)methanol. This reaction can proceed via an SN2 mechanism, which would be favored under neutral to basic conditions, or an SN1 mechanism under acidic conditions, although the formation of a primary carbocation is generally disfavored.[6][7][8][9] The presence of water is essential for this degradation pathway.
-
Benzyl Ether Hydrolysis: Benzyl ethers are generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, cleavage can occur via an SN1-type mechanism, involving protonation of the ether oxygen followed by the departure of the relatively stable benzyl carbocation.[2][3][4][5]
-
Intramolecular Cyclization (Neighboring Group Participation): A significant and potentially unique degradation pathway for this molecule is intramolecular cyclization. The ether oxygen can act as an internal nucleophile, displacing the bromide via an intramolecular SN2 reaction to form a bicyclic oxonium ion intermediate.[16][17][18][19][20][21] This process, known as neighboring group participation, can significantly accelerate the rate of bromide displacement compared to intermolecular hydrolysis. The resulting oxonium ion would then be susceptible to attack by water, leading to the formation of isomeric diol products. The favorability of this pathway depends on the stereochemistry of the starting material and the stability of the resulting cyclic intermediate. The formation of a five or six-membered ring is generally favored. In this case, the cyclization would lead to a strained bridged bicyclic system.
Proposed Hydrolytic Degradation Pathways:
Caption: Potential routes of hydrolytic degradation.
Oxidative Degradation
The benzylic position of the ether linkage is the most likely site for oxidative attack.
-
Oxidation of the Benzylic Carbon: Common laboratory oxidizing agents, such as hydrogen peroxide, can oxidize the benzylic C-H bond. This can lead to the formation of a hemiacetal intermediate, which would be unstable and subsequently decompose to benzaldehyde and (3-(bromomethyl)cyclobutoxy)methanol. Further oxidation of benzaldehyde to benzoic acid is also possible.
Proposed Oxidative Degradation Pathway:
Caption: Likely pathway for oxidative degradation.
Photodegradation
Exposure to ultraviolet (UV) or visible light can induce photochemical degradation. The benzene ring is the primary chromophore in the molecule.
-
Photo-oxidative Cleavage of the Benzyl Ether: In the presence of a photosensitizer and oxygen, the benzyl ether can undergo photo-oxidative cleavage, similar to the oxidative degradation pathway, to yield benzaldehyde.[1]
-
Homolytic Cleavage: High-energy UV light could potentially induce homolytic cleavage of the C-Br bond, generating a radical intermediate. This radical could then undergo various reactions, such as dimerization or reaction with solvent.
Thermal Degradation
Elevated temperatures can provide the activation energy for the decomposition of the molecule.
-
Cyclobutane Ring Opening: The most probable thermal degradation pathway is the cleavage of the strained cyclobutane ring. This typically proceeds through a diradical intermediate and would be expected to yield ethylene and a substituted butadiene derivative. The exact products would depend on the subsequent rearrangement of the diradical intermediate.[10][11]
Quantitative Stability Assessment
To provide a more quantitative understanding of the stability of this compound, the following table summarizes expected degradation rates based on literature data for analogous structures. It is important to note that these are estimates, and experimental verification is essential.
| Stress Condition | Parameter | Expected Outcome for this compound | Reference Analogue & Data |
| Hydrolysis | Rate Constant (k) | Alkyl Bromide: Moderate hydrolysis rate, pH-dependent. Benzyl Ether: Stable under neutral/basic, slow under strong acid. | Primary Alkyl Bromide: Hydrolysis is generally slow at neutral pH but increases significantly in acidic or basic media.[6][7][8][9] Benzyl Ether: Generally stable to hydrolysis except under strong acid catalysis.[2][3][4][5] |
| Oxidation | Reaction Rate | Benzyl Ether: Susceptible to oxidation at the benzylic position. | Oxidation of benzyl ethers to benzaldehydes is a known transformation.[1] |
| Photolysis | Quantum Yield (Φ) | Low to moderate, dependent on wavelength and presence of sensitizers. | Photochemical cleavage of benzyl ethers has been reported, often with moderate quantum yields.[1] |
| Thermal | Arrhenius Parameters | Cyclobutane Ring: Decomposition expected at high temperatures. | Cyclobutane: Activation energy (Ea) for thermal decomposition is typically high.[10][11] |
Experimental Protocols
The following protocols provide a starting point for the systematic evaluation of the stability of this compound. All experiments should be performed with appropriate safety precautions.
Protocol 1: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Hydrolytic Stress:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize if necessary (the acidic solution with NaOH and the basic solution with HCl), and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24, 48, and 72 hours. At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Photolytic Stress: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source providing both UV and visible light, as per ICH Q1B guidelines.[22][23][24][25][26] A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze samples at appropriate time intervals.
-
Thermal Stress: Place a solid sample of the compound in a controlled temperature oven at 80°C. Analyze samples at 24, 48, and 72 hours by dissolving a known amount in acetonitrile and diluting for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.[27][28][29][30]
-
Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (MS) for peak identification.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to resolve polar and non-polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and/or MS detection.
-
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
The stability of this compound is a complex interplay of the reactivities of its constituent functional groups. The primary alkyl bromide is susceptible to hydrolysis and potential intramolecular cyclization, while the benzyl ether is prone to oxidative and acid-catalyzed cleavage. The cyclobutane ring is expected to be thermally labile at elevated temperatures. A thorough understanding of these degradation pathways, facilitated by systematic forced degradation studies and the development of a robust stability-indicating analytical method, is critical for the successful development and application of this promising molecule. The insights and protocols provided in this guide serve as a comprehensive resource for researchers and scientists to proactively address the stability challenges associated with this compound and ensure its quality and performance in its intended applications.
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-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Chemistry LibreTexts. 3.2: Neighboring Group Participation. [Link]
-
Doc Brown's Chemistry. kinetics water/alkali hydrolysis of halogenoalkanes reaction rate expression orders of reaction explained Advanced A Level GCE revision notes. [Link]
-
International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Journal of the American Chemical Society. Racemization in Prins Cyclization Reactions. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ACS Publications. Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. [Link]
-
LinkedIn. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
ResearchGate. The Thermal Decomposition of Cyclobutane at Low Pressures. [Link]
-
European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]
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Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. [Link]
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NTU Scholars. The Study of the Kinetics of Intramolecular Radical Cyclizations of Acylsilanes via the Intramolecular Competition Method. [Link]
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Oxford Academic. Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. [Link]
-
U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products March 1996. [Link]
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LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
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Royal Society of Chemistry. Thermal Unimolecular Decomposition of Cyclobutanemethanol. [Link]
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National Center for Biotechnology Information. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. [Link]
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ResearchGate. Are alkyl bromides susceptible to hydrolysis?. [Link]
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European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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Dalal Institute. The Neighbouring Group Mechanisms. [Link]
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Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions. [Link]
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Kinetics of alkene formation in the homogeneous and in the heterogeneously catalysed methanolyses of 2-bromo-2-methyl propane (t-butyl bromide). [Link]
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The Chemistry Student. Dependence of rates of neighbouring group participation on length of alkyl chain. [Link]
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-
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of ((3-(bromomethyl)cyclobutoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, two-step protocol for the synthesis of the target compound, ((3-(bromomethyl)cyclobutoxy)methyl)benzene. The synthesis commences with the selective mono-benzylation of a commercially available starting material, cyclobutane-1,3-diylbis(methanol), followed by the bromination of the remaining primary alcohol functionality. This guide is designed to offer a robust and reproducible methodology, grounded in established chemical principles.
The causality behind experimental choices, safety precautions, and detailed purification procedures are elucidated to ensure both a high yield of the final product and the safety of the researcher.
I. Synthetic Strategy Overview
The synthesis of this compound is approached in two sequential steps, starting from cyclobutane-1,3-diylbis(methanol).
-
Step 1: Mono-benzylation of Cyclobutane-1,3-diylbis(methanol) : A selective Williamson ether synthesis is employed to introduce the benzyl group onto one of the primary hydroxyl groups of the starting diol.[1][2][3] This reaction utilizes sodium hydride to deprotonate the alcohol, forming an alkoxide that subsequently reacts with benzyl bromide. By carefully controlling the stoichiometry of the reagents, preferential mono-alkylation can be achieved.
-
Step 2: Bromination of ((3-(hydroxymethyl)cyclobutoxy)methyl)benzene : The resulting benzylic ether alcohol is then converted to the target bromomethyl compound. An Appel-type reaction is a suitable method for this transformation, utilizing triphenylphosphine and a bromine source such as bromine or carbon tetrabromide to convert the primary alcohol to the corresponding bromide under mild conditions.
The overall synthetic workflow is depicted in the following diagram:
Sources
Application Notes and Protocols for the Purification of ((3-(bromomethyl)cyclobutoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of ((3-(bromomethyl)cyclobutoxy)methyl)benzene, a key intermediate in various synthetic applications. Recognizing the critical role of purity in drug development and scientific research, these notes offer a detailed exploration of purification strategies, including liquid-liquid extraction, column chromatography, and vacuum distillation. The protocols are designed with scientific integrity at their core, explaining the rationale behind each step to empower researchers to adapt and troubleshoot effectively. This guide is grounded in established chemical principles and provides practical, field-proven insights for obtaining high-purity this compound.
Introduction: Understanding the Target Molecule and the Imperative for Purity
This compound, with the chemical formula C12H15BrO and a molecular weight of 255.15 g/mol , is a bifunctional organic molecule featuring a benzyl ether and a primary alkyl bromide.[1] Its utility as a synthetic intermediate stems from these two reactive sites, allowing for sequential or orthogonal chemical transformations. The benzyl ether provides a stable yet cleavable protecting group, while the bromomethylcyclobutane moiety serves as a versatile handle for nucleophilic substitution and organometallic coupling reactions.
The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and the formation of difficult-to-separate impurities in subsequent synthetic steps. In the context of drug development, even trace impurities can have significant pharmacological or toxicological implications. Therefore, robust and reliable purification protocols are essential.
This guide will first postulate a common synthetic route to anticipate likely impurities, followed by detailed protocols for their removal and the isolation of pure this compound.
Anticipating Impurities: A Prerequisite for an Effective Purification Strategy
Step 1: Bromination of (3-(hydroxymethyl)cyclobutoxy)methyl)benzene
A common method for converting a primary alcohol to an alkyl bromide is by using a brominating agent. A likely precursor to our target molecule is (3-(hydroxymethyl)cyclobutoxy)methyl)benzene. This precursor could be brominated using various reagents, such as N-bromosuccinimide (NBS) with a phosphine like triphenylphosphine, or via an Appel-type reaction.
Step 2: Williamson Ether Synthesis
Alternatively, the molecule could be assembled via a Williamson ether synthesis, reacting an alkali metal salt of 3-(hydroxymethyl)cyclobutanol with benzyl bromide, followed by bromination of the remaining alcohol. A more direct route would involve reacting benzyl alcohol with 1-bromo-3-(bromomethyl)cyclobutane.
Based on these potential synthetic pathways, a range of impurities can be anticipated:
-
Unreacted Starting Materials: (3-(hydroxymethyl)cyclobutoxy)methyl)benzene, benzyl alcohol, brominating agents or their precursors.
-
Reagents and Byproducts: Triphenylphosphine oxide (from the Appel reaction), succinimide (from reactions involving NBS), and inorganic salts.
-
Side-Reaction Products: Dibenzyl ether (from the self-condensation of benzyl alcohol) and elimination byproducts.
-
Over-brominated Species: If the precursor contains other reactive sites, multiple brominations could occur.
The purification strategy must be designed to effectively separate the target liquid product from these diverse potential contaminants.
Purification Methodologies: A Multi-pronged Approach
A combination of purification techniques is often necessary to achieve high purity. The selection and sequence of these techniques depend on the nature and quantity of the impurities present.
Initial Work-up: Liquid-Liquid Extraction
Principle: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[2] By manipulating the pH of the aqueous phase, acidic or basic impurities can be selectively protonated or deprotonated, rendering them more water-soluble and thus easily removed from the organic phase containing the desired product.
Protocol for Extractive Work-up:
-
Quenching the Reaction: After the synthesis is complete, the reaction mixture is typically cooled to room temperature. If the reaction was performed under basic conditions, it is often quenched by the slow addition of water or a dilute acidic solution (e.g., 1 M HCl) to neutralize any remaining base. Conversely, acidic reactions are quenched with a dilute basic solution (e.g., saturated sodium bicarbonate).
-
Phase Separation: The quenched reaction mixture is transferred to a separatory funnel. An appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) is added to dissolve the crude product. The volume of the organic solvent should be sufficient to ensure complete dissolution.
-
Aqueous Washes:
-
Water Wash: The organic layer is first washed with deionized water to remove water-soluble impurities and any remaining quenching agents.
-
Acid Wash (Optional): If basic impurities such as amines are suspected, the organic layer is washed with a dilute acid (e.g., 1 M HCl). This protonates the basic impurities, making them soluble in the aqueous phase.
-
Base Wash: To remove acidic impurities (e.g., unreacted acidic precursors or acidic byproducts), the organic layer is washed with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This deprotonates the acidic impurities, sequestering them in the aqueous layer.
-
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is performed. This helps to break up any emulsions and reduces the amount of dissolved water in the organic phase.
-
-
Drying and Concentration: The separated organic layer is dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
Expert Insight: The choice of extraction solvent is critical. It should readily dissolve the target compound but be immiscible with water. Diethyl ether and ethyl acetate are common choices for compounds of moderate polarity.
Primary Purification: Flash Column Chromatography
Principle: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[3] Less polar compounds travel down the column more quickly, while more polar compounds are retained longer on the polar silica gel.
Protocol for Flash Column Chromatography:
-
Stationary Phase Preparation: A glass chromatography column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane). The silica gel should be packed uniformly to avoid channeling, which can lead to poor separation.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (ideally the eluent or a solvent of similar or lower polarity) and carefully loaded onto the top of the silica gel bed.
-
Elution: A solvent system (eluent) of appropriate polarity is passed through the column. For a non-polar compound like this compound, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is typically used. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to determine the presence of the desired product and any impurities. Fractions containing the pure product are combined.
-
Solvent Removal: The solvent is removed from the combined pure fractions by rotary evaporation to yield the purified product.
Data Presentation: Eluent System Selection
| Polarity of Impurity | Recommended Starting Eluent System (Hexane:Ethyl Acetate) | Rationale |
| Non-polar | 98:2 to 95:5 | The target compound is expected to be relatively non-polar. Starting with a low polarity eluent will allow for the elution of very non-polar impurities first. |
| Moderately Polar | 90:10 to 80:20 | Increasing the polarity of the eluent will elute the target compound. |
| Highly Polar | 70:30 and higher | Highly polar impurities will remain on the column and can be eluted with a more polar solvent system after the desired product has been collected. |
Expert Insight: Prior to running a large-scale column, it is essential to determine the optimal eluent system using TLC. The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4, ensuring good separation from impurities.
Visualization: Column Chromatography Workflow
Caption: Workflow for the purification of this compound by flash column chromatography.
Final Polishing: Vacuum Distillation
Principle: Distillation separates liquids based on differences in their boiling points.[4] For compounds with high boiling points (typically >150 °C at atmospheric pressure) or those that are thermally sensitive, vacuum distillation is employed.[5][6] By reducing the pressure above the liquid, its boiling point is lowered, allowing for distillation at a lower temperature, thus preventing decomposition.
Protocol for Vacuum Distillation:
-
Apparatus Setup: A vacuum distillation apparatus is assembled. It is crucial to use glassware that is free of cracks or stars, as they can implode under vacuum. All joints should be properly greased to ensure a good seal. A Claisen adapter is recommended to prevent bumping of the liquid into the condenser.
-
Applying Vacuum: The system is connected to a vacuum source (e.g., a vacuum pump) through a cold trap. The vacuum is applied gradually to the system before heating begins. This allows for the removal of any low-boiling residual solvents.
-
Heating: Once a stable vacuum is achieved, the distillation flask is heated gently using a heating mantle or an oil bath. The use of a stir bar is essential to ensure smooth boiling.
-
Fraction Collection: The distillate is collected in fractions. The boiling point and the pressure should be monitored and recorded. For a pure compound, the boiling point should remain relatively constant at a given pressure.
-
Terminating the Distillation: Once the desired product has been collected, the heating is discontinued first. The apparatus is then allowed to cool to room temperature before the vacuum is slowly released. Caution: Releasing the vacuum while the apparatus is hot can cause air to rush in and potentially shatter the glassware.
Expert Insight: The efficiency of the vacuum is critical. A good vacuum pump and a well-sealed system are necessary to significantly lower the boiling point. A manometer should be included in the setup to accurately measure the pressure, which is essential for determining the boiling point of the substance.
Visualization: Decision Tree for Purification Strategy
Sources
- 1. CAS 1379358-84-5 | {[3-(bromomethyl)cyclobutoxy]methyl}benzene - Synblock [synblock.com]
- 2. rsc.org [rsc.org]
- 3. Chromatography [chem.rochester.edu]
- 4. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
Application Note: HPLC Method Development for ((3-(bromomethyl)cyclobutoxy)methyl)benzene
Introduction & Molecule Profile[1]
This guide details the High-Performance Liquid Chromatography (HPLC) method development for ((3-(bromomethyl)cyclobutoxy)methyl)benzene (hereafter referred to as BCMB ).
BCMB is a conformationally restricted building block often utilized in the synthesis of antiviral nucleoside analogs or bioactive ether derivatives. Its structure combines a lipophilic benzyl ether tail with a reactive alkyl bromide head group. This duality presents specific chromatographic challenges: the need for strong retention of the lipophilic region while preserving the stability of the reactive bromide against solvolysis.
Physicochemical Analysis[1][2][3][4][5][6][7][8][9]
-
Structure: Benzyl ring (UV active) – Ether linkage – Cyclobutane – Methyl Bromide.
-
LogP (Predicted): ~3.2 – 3.8 (Highly Lipophilic).
-
pKa: Neutral molecule (no ionizable groups in the pH 2–9 range).
-
UV Chromophore: Benzyl group (
~254 nm weak, <220 nm strong). -
Critical Risk: The primary alkyl bromide is susceptible to nucleophilic attack (hydrolysis in water or solvolysis in alcohols), particularly at elevated temperatures or basic pH.
Method Development Strategy (Expertise & Logic)
To ensure a robust method, we must address the specific chemical risks identified above.
A. Column Selection: The Hydrophobic Foundation
Given the predicted LogP > 3.0, a standard C18 phase is the logical starting point. However, to minimize peak tailing from potential interactions between the ether oxygen and residual silanols, a highly end-capped column is required.
-
Recommendation: C18, 3.5 µm or 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Reasoning: Provides sufficient carbon load for retention of the benzyl group without requiring excessive run times.
B. Mobile Phase: The Stability Imperative
Critical Decision: Avoid Methanol (MeOH).
-
Mechanism: Primary alkyl bromides can undergo
substitution with methanol to form the methyl ether impurity, especially if the sample sits in the autosampler. -
Selection: Acetonitrile (ACN) / Water.
-
Modifier: 0.1% Formic Acid or Phosphoric Acid.
-
Reasoning: Acidic pH (~2.5–3.0) suppresses silanol ionization (reducing tailing) and slightly stabilizes the alkyl bromide against hydrolysis compared to neutral/basic conditions.
C. Detection: Balancing Sensitivity and Specificity
-
Primary Wavelength (210 nm): Maximizes sensitivity for the alkyl bromide moiety and the benzyl ring
transition. Essential for impurity tracking. -
Secondary Wavelength (254 nm): Specific to the aromatic ring. Useful for confirming identity and ignoring non-aromatic solvent peaks.
Experimental Protocols
Protocol 1: Initial Scouting Gradient
Objective: Determine the approximate elution %B and check for co-eluting impurities.
Reagents:
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid.
-
Solvent B: HPLC Grade Acetonitrile (ACN).
-
Diluent: 100% ACN (To prevent hydrolysis during storage).
Instrument Setup:
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 25°C (Keep low to prevent thermal degradation).
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.00 | 95 | 5 | Equilibrate |
| 20.00 | 5 | 95 | Linear Ramp |
| 25.00 | 5 | 95 | Hold (Wash) |
| 25.10 | 95 | 5 | Re-equilibrate |
| 30.00 | 95 | 5 | End |
Success Criteria:
-
BCMB should elute as a sharp peak.
-
If retention time (
) is > 15 min, the method requires a steeper gradient or higher starting %B.
Protocol 2: Optimization & Stability Check
Objective: Refine the method for routine use and verify analyte stability.
Optimized Isocratic/Gradient Hybrid: Based on the scouting run, BCMB likely elutes around 60-70% ACN. An isocratic method is preferred for precision if the impurity profile allows.
Proposed Isocratic Parameters:
-
Mobile Phase: 70% ACN / 30% Water (0.1% Formic Acid).
-
Run Time: 10 minutes.
Stability Validation Step (Self-Validating System):
-
Prepare a standard solution of BCMB (0.5 mg/mL) in ACN.
-
Inject immediately (
). -
Leave the vial in the autosampler for 12 hours.
-
Re-inject (
). -
Pass Criteria: Area response of
must be 98.0% – 102.0% of . No new peaks (hydrolysis products) should appear.
Visualizing the Workflow
The following diagram outlines the logical decision tree for developing this method, specifically tailoring decisions to the alkyl bromide's reactivity.
Figure 1: Decision matrix for BCMB method development, highlighting the critical solvent selection step to avoid degradation.
Method Validation (ICH Q2(R1) Alignment)
Once optimized, the method must be validated. The following table summarizes the key parameters required for a regulatory-compliant application.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject Diluent, Mobile Phase, and known impurities (e.g., Benzyl Alcohol). | No interference at the retention time of BCMB. |
| Linearity | 5 concentration levels (e.g., 50% to 150% of target concentration). | Correlation coefficient ( |
| Precision | 6 injections of the standard at 100% concentration. | RSD |
| Accuracy | Spike recovery at 80%, 100%, and 120% levels. | Recovery between 98.0% and 102.0%.[3] |
| Robustness | Vary Flow Rate ( | System suitability parameters remain within limits. |
Troubleshooting Guide
Common issues encountered with alkyl benzyl ethers and how to resolve them.
Figure 2: Troubleshooting logic for common chromatographic anomalies.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Chromatography Online. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.[Link]
-
Michigan State University. UV-Visible Spectroscopy. (Reference for Benzyl chromophore absorption). [Link]
Sources
- 1. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. ICH Official web site : ICH [ich.org]
GC-MS Analysis of Reaction Products for the Synthetic Building Block: ((3-(bromomethyl)cyclobutoxy)methyl)benzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound ((3-(bromomethyl)cyclobutoxy)methyl)benzene is a versatile synthetic intermediate characterized by a strained cyclobutane ring, a reactive primary benzylic bromide, and a benzyl ether linkage.[1] Its utility in medicinal chemistry and drug development necessitates a robust analytical method to monitor reaction progress, identify impurities, and characterize final products. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a "gold standard" analytical technique due to its high selectivity, sensitivity, and ability to provide structural information for the identification of unknown compounds.[2][3] This application note presents a comprehensive guide to developing a reliable GC-MS method for the analysis of reaction mixtures containing this compound. We will explore the molecule's inherent reactivity, predict potential reaction byproducts, provide a detailed experimental protocol, and discuss the interpretation of mass spectral data, thereby establishing a self-validating system for process control and quality assurance.
Introduction: Understanding the Analyte's Reactivity
The chemical structure of this compound presents three key areas of reactivity that must be considered when analyzing its reaction products. Understanding these potential pathways is fundamental to designing a successful analytical method and interpreting the resulting data.
-
Nucleophilic Substitution: The primary bromomethyl group is an excellent electrophile, highly susceptible to SN2 reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, or even residual water in the reaction mixture).
-
Thermal Rearrangement: Cyclobutane rings possess significant ring strain (approximately 26 kcal/mol), making them susceptible to thermal ring-opening reactions.[4] The elevated temperatures of a GC injection port can potentially induce conrotatory ring-opening, leading to the formation of isomeric butadiene derivatives.[5][6]
-
Ether Cleavage & Fragmentation: The molecule is a benzyl ether. While generally stable, the C-O bonds can be cleaved under certain conditions. In mass spectrometry, ethers undergo characteristic α- and β-cleavage, and aromatic ethers are known to produce stable molecular ions and predictable fragments.[7][8]
The ability to separate and identify these potential side products from the parent compound and the desired product is critical for optimizing reaction conditions and ensuring the purity of a synthetic target. GC-MS is an ideal tool for this purpose, offering both chromatographic separation and mass spectrometric identification.[9][10]
Potential Reaction Pathways & Byproducts
Before developing a method, it is crucial to hypothesize the potential species that may be present in the sample. This informs the required chromatographic resolution and the mass spectral data interpretation.
Caption: Predicted reaction pathways for the starting material.
GC-MS Method Development: A Rationale-Driven Approach
The systematic development of a GC-MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve reliable and reproducible results.[11]
Sample Preparation
The goal of sample preparation is to present the analyte to the instrument in a suitable solvent at an appropriate concentration, free from non-volatile interferences.
-
Rationale: Direct injection of a crude reaction mixture can contaminate the GC inlet and column. A simple dilution and filtration step is often sufficient. For complex matrices, a liquid-liquid extraction may be necessary to isolate the analytes of interest.
-
Protocol:
-
Aliquot 10 µL of the reaction mixture into a 2 mL autosampler vial.
-
Add 990 µL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to perform a 1:100 dilution. The choice of solvent should be based on the solubility of all potential products and its compatibility with the GC column.
-
Vortex the sample for 30 seconds.
-
If particulates are present, filter the sample through a 0.22 µm PTFE syringe filter into a clean autosampler vial.
-
-
A Note on Derivatization: If highly polar byproducts, such as diols resulting from hydrolysis and ring-opening, are expected, derivatization may be necessary to improve their volatility and chromatographic peak shape.[12][13] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy.[12][14] However, for the primary analysis of the parent compound and its less polar derivatives, derivatization is often not required.
Instrumentation and Parameters
The following parameters serve as a robust starting point for method development. The causality behind each parameter selection is explained to allow for logical troubleshooting and optimization.
| Parameter | Setting | Rationale & Field-Proven Insights |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and reproducibility. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification. |
| Injector Port | Split/Splitless | Allows for analysis of a wide range of concentrations. A split injection (e.g., 50:1) is recommended to prevent column overloading and peak tailing. |
| Injector Temp. | 250 °C | This temperature must be a compromise. It needs to be high enough to ensure complete and rapid volatilization of the analytes but low enough to minimize on-port thermal degradation of the strained cyclobutane ring.[3] |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar stationary phase is an industry workhorse, ideal for separating compounds based on boiling point and providing excellent resolution for a wide range of semi-volatile organic molecules. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow mode ensures stable retention times even with a temperature ramp. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min | The initial temperature ensures good focusing of early-eluting compounds. The ramp rate is chosen to provide sufficient separation of closely eluting isomers, while the final hold ensures that all heavier components are eluted from the column. |
| MS Source Temp. | 230 °C | Standard temperature for EI sources, balancing ionization efficiency with thermal stability. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupoles, ensuring consistent mass filtering. |
| Ionization Mode | Electron Impact (EI) @ 70 eV | The standard ionization energy for GC-MS, which produces reproducible fragmentation patterns that can be compared against established spectral libraries (e.g., NIST). |
| Acquisition Mode | Full Scan | Essential for identifying unknown reaction byproducts and impurities.[9] |
| Mass Range | m/z 40 - 450 | This range covers the expected molecular ions and key fragments of the parent compound and its likely derivatives, while excluding low-mass noise from air and water. |
Experimental Workflow and Data Interpretation
A successful analysis combines a robust experimental workflow with a deep understanding of how the target molecules behave within the mass spectrometer.
Analytical Workflow Diagram
Caption: Step-by-step workflow for GC-MS analysis.
Interpreting Mass Spectra: A Predictive Approach
The key to identifying reaction products is understanding their expected fragmentation patterns.
-
Starting Material (C₁₂H₁₅BrO, MW: 255.15 g/mol ):
-
Molecular Ion (M⁺): A peak at m/z 255/257 is expected, showing the characteristic isotopic pattern of a single bromine atom (~1:1 ratio for ⁷⁹Br and ⁸¹Br). Its presence confirms the identity of the parent compound.
-
Key Fragments:
-
m/z 91 (Tropylium ion): The base peak in many benzyl-containing compounds, resulting from cleavage of the benzylic C-O bond followed by rearrangement. This is a highly stable carbocation.
-
m/z 107 (Hydroxytropylium ion): Cleavage of the ether bond at the cyclobutane ring (C₄H₇-O bond) yields the C₆H₅CH₂O⁺ fragment.
-
m/z 176/178: Loss of the bromine atom (M - Br).
-
m/z 147: Cleavage of the CH₂-Br bond to leave the (benzyloxymethyl)cyclobutane cation.
-
-
-
Hypothetical Substitution Product (C₁₂H₁₆O₂, MW: 192.25 g/mol , where Nu = OH):
-
Molecular Ion (M⁺): A peak at m/z 192. The absence of the Br isotopic pattern is a key diagnostic feature.
-
Key Fragments:
-
m/z 91 and m/z 107: These fragments are likely to remain, as the benzyl ether portion of the molecule is unchanged.
-
m/z 161: Loss of the hydroxymethyl group (-CH₂OH).
-
-
Representative Data
The following table summarizes hypothetical data from the analysis of a reaction mixture where the starting material has partially reacted to form a substitution product.
| Peak # | Retention Time (min) | Proposed Identity | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) |
| 1 | 8.52 | Substitution Product (R-OH) | 192 | 91 (100%), 107, 161 | 35 |
| 2 | 10.15 | Starting Material | 255/257 | 91 (100%), 107, 176/178 | 65 |
Method Validation and Trustworthiness
To ensure the integrity of the analytical results, the developed method must be validated.[15] Key parameters to assess include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by achieving baseline chromatographic separation of all key components.
-
Linearity: The calibration curve should demonstrate a linear relationship between concentration and response (peak area), with a correlation coefficient (R²) of >0.999.[2][15]
-
Precision & Accuracy: Assessed by repeatedly analyzing samples at different concentrations. The relative standard deviation (RSD) for precision should typically be ≤2%, and accuracy (recovery) should be within 98-102%.[15]
By establishing these parameters, the protocol becomes a self-validating system, providing trustworthy data for critical decision-making in the drug development process.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound and its reaction products. By understanding the inherent reactivity of the molecule, we can predict potential byproducts and design a specific and robust analytical method. The detailed rationale behind each experimental choice, from sample preparation to instrument parameters, empowers researchers to not only implement this method but also to intelligently adapt it to their specific reaction conditions. This approach ensures the generation of high-quality, reliable data essential for accelerating pharmaceutical research and development.
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
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Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PubMed. [Link]
-
GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc.. [Link]
- Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from γ-ray irradiated walnut (Juglans nigra). ResearchGate. [Link]
-
Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC - NIH. [Link]
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Method Development and Validation of Gas Chromatography-Mass Spectrometry Method for Quantification of Sonidegib in Capsule Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
[Analysis of By-Products in Photopromoted Carbonylation of Cyclohexene and Carbon Dioxide by Gas Chromatography-Mass Spectrometry]. PubMed. [Link]
-
GCMS Section 6.13. Whitman College. [Link]
-
benzyl ethyl ether. MassBank. [Link]
-
GC Derivatization. University of Arizona. [Link]
-
GC/MS Identification of Impurities. Medistri SA. [Link]
-
Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. PMC - NIH. [Link]
- Applied synthesis method for bromocyclobutane.
-
Gas chromatography–mass spectrometry. Wikipedia. [Link]
-
Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. [Link]
-
Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]
-
Thermal ring opening reaction of cyclobutenes, reaction set (21 reactions) analyzed in this study. ResearchGate. [Link]
-
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link]
-
Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society. [Link]
-
Electrocyclic Reactions. Master Organic Chemistry. [Link]
-
On-line Analysis of Catalytic Reaction Products Using a High-Pressure Tandem Micro-reactor GC/MS. ResearchGate. [Link]
-
Synthesis of meta-Bromochlorobenzene From Benzene. YouTube. [Link]
-
3-thenyl bromide. Organic Syntheses Procedure. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Using equations show how 3-bromomethylbenzene is synthesized from benzene. Filo. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. LinkedIn. [Link]
-
Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed. [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
Harnessing ring strain to drive the classically forbidden thermal [2+2] addition of cycloalkenes. RSC Blogs. [Link]
-
Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI. Aviv Analytical. [Link]
-
Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Hiden Analytical. [Link]
-
Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. ResearchGate. [Link]
-
Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Der Pharma Chemica. [Link]
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Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. NIH. [Link]
-
Cyclobutanes in Organic Synthesis. Baran Lab - Scripps Research. [Link]
-
12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
synthesis & cleavage of benzyl ethers. YouTube. [Link]
-
MASS SPECTRUM OF ETHERS. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]
Sources
- 1. CAS 1379358-84-5 | {[3-(bromomethyl)cyclobutoxy]methyl}benzene - Synblock [synblock.com]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity | MDPI [mdpi.com]
- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. GCMS Section 6.13 [people.whitman.edu]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 9. [Analysis of by-products in photopromoted carbonylation of cyclohexene and carbon dioxide by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsdronline.com [ijpsdronline.com]
- 15. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
functionalization of molecules with ((3-(bromomethyl)cyclobutoxy)methyl)benzene
Initiating Initial Research
I've initiated comprehensive Google searches, focusing on ((3-(bromomethyl)cyclobutoxy)methyl)benzene. I'm gathering data on its synthesis, properties, and reactivity. I'm also looking into its potential applications in medicinal chemistry and materials science.
Analyzing Search Results
I'm now analyzing the search results, trying to find common functionalization strategies. I'm focusing on nucleophilic substitution reactions and identifying key experimental parameters. I'm also starting to pinpoint analytical techniques for characterization. I'm gathering all information on reaction mechanisms and experimental protocols. I need to keep safety data in mind.
Planning Application Notes
I'm now outlining the structure of the application note. I will start with an introduction and then move on to functionalization reactions. I'm focusing on providing reaction mechanisms and step-by-step protocols. I also plan to incorporate Graphviz diagrams for visual representations. I'll create data tables and write the main body of the document, explaining the logic of the steps and cite sources. I'll also have a complete "References" section with numbered citations and clickable URLs. Finally, a review will make sure everything is accurate and clear.
Defining the Scope
I'm focusing on crafting a comprehensive application note for functionalizing molecules with this compound. My autonomy allows for a clear, user-friendly structure for this guide. I'm prioritizing clarity and detailed procedures.
Structuring the Content
I've established the core structure with autonomy in mind, which allows me to organize the information logically. I'm focusing on incorporating clear explanations of the "why" behind experimental choices, ensuring protocols are self-validating, and providing comprehensive references with direct links. Visualization is also key, so I'm incorporating tables, detailed protocols, and Graphviz diagrams for clarity.
Analyzing the Structure
Now, I'm analyzing the structure of the application note. The introduction will cover the compound's utility, the importance of its cyclobutane and benzyloxy moieties, and the reactivity of the primary bromide. I'll include a table of physicochemical properties and safety information, as well as a section on the key SN2 reactivity and potential competing reactions.
Refining the Approach
I'm now prioritizing the application notes for alkylation of oxygen and nitrogen nucleophiles. I plan to present each application as a distinct section with comprehensive protocols, detailed data tables, and clear Graphviz workflow diagrams. Each step is carefully considered, from base selection to work-up, ensuring self-validation.
Developing the Framework
I'm now outlining application notes for ether, amine, and thiol alkylations. Each will feature a detailed protocol, experimental data tables with clear reaction conditions, and workflow diagrams. The structure aims for modularity, allowing easy additions or revisions to protocols. I'm focusing on the reaction mechanisms with appropriate citations and ensuring that the workups include self-validating data points.
Developing Application Notes
I'm now focusing on C-alkylation for C-C bond formation using carbanions, along with mechanism diagrams using Graphviz. I'll cover the generation of carbanions with strong bases, subsequent SN2 attack, and specific details for malonic esters. NMR and MS will be discussed for analytical characterization. The guide is developing well as a standalone resource.
Developing the Structure
Now, I'm integrating C-alkylation for carbanions, specifically for forming C-C bonds with diethyl malonate. I will include detailed protocols, mechanism diagrams using Graphviz, and analytical details, including NMR and MS spectral data discussion for characterization of products. I'm building each application note into a standalone resource.
Developing Protocols
I'm now prioritizing the synthesis section with the core protocols. I am gathering reaction conditions for Williamson ether synthesis, amine alkylation, thiol alkylation, and carbanion alkylation. I'll focus on the data tables with explicit reaction conditions, solvents, and bases. I'll focus on a thorough discussion of each step, and present self-validating data points. I will incorporate relevant Graphviz diagrams for clarity.
Prioritizing Synthesis Protocols
I'm now diving into the core of the application note: crafting detailed synthesis protocols. I'm focusing on gathering comprehensive reaction conditions for Williamson ether synthesis, amine alkylation, thiol alkylation, and carbanion alkylation. I plan to present each application in a section of its own, with a focus on data tables containing explicit reaction conditions, solvents, and bases. I will also build thorough discussions of each reaction step, and include self-validating data points, like monitoring reaction progress. Relevant Graphviz diagrams will be integrated for visual clarity.
Troubleshooting & Optimization
troubleshooting ((3-(bromomethyl)cyclobutoxy)methyl)benzene synthesis yield
Technical Support Center: Synthesis of ((3-(bromomethyl)cyclobutoxy)methyl)benzene
Case ID: #SYN-CB-Br-001 Topic: Optimization of Yield & Purity in Cyclobutylmethyl Bromide Derivatives Status: Resolved / Guide Available
Executive Summary
The synthesis of This compound (also known as benzyl 3-(bromomethyl)cyclobutyl ether) presents a classic challenge in small-ring chemistry: converting a primary alcohol to a bromide without triggering ring-opening or rearrangement.
The target molecule contains three sensitive features:
-
Cyclobutane Ring: Highly strained (~26 kcal/mol). Susceptible to acid-catalyzed rearrangement (to cyclopropylmethyl or open-chain isomers).
-
Primary Bromide: Prone to elimination or hydrolysis during workup.
-
Benzyl Ether: Generally stable, but susceptible to cleavage under the strong acidic conditions often used for bromination (e.g., 48% HBr).
The Solution: Abandon standard acidic protocols (HBr/H2SO4). Adopt the Appel Reaction or a Two-Step Activation/Displacement strategy.[1]
Part 1: The Recommended Workflow (The "Happy Path")
The most robust route utilizes the Appel Reaction . This method operates under neutral conditions, preserving both the strained ring and the benzyl ether.
Reaction Scheme
Precursor: ((3-(hydroxymethyl)cyclobutoxy)methyl)benzene
Reagents: Triphenylphosphine (
Figure 1: Optimized Appel Reaction Workflow for acid-sensitive cyclobutanes.
Part 2: Detailed Protocol (Self-Validating System)
This protocol is designed to minimize Triphenylphosphine Oxide (TPPO) contamination, the primary yield-killer in Appel reactions.
Materials & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Precursor Alcohol | 1.0 | Substrate | Must be dry (azeotrope with toluene if needed). |
| 1.25 | Halogen Source | Toxic. Handle in fume hood. | |
| 1.5 | Activator | Excess ensures complete conversion of alcohol. | |
| DCM | 0.1 M | Solvent | Must be anhydrous. Water kills the reagent. |
| 2,6-Lutidine | 0.5 | Buffer (Optional) | Add if starting material is extremely acid-sensitive. |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the Precursor Alcohol and
(1.25 eq). Dissolve in anhydrous DCM (0.1 M concentration). -
Cooling: Cool the solution to 0°C using an ice bath. Explanation: Low temperature prevents exotherms that could trigger ring expansion.
-
Addition: Dissolve
(1.5 eq) in minimal DCM. Add this solution dropwise to the reaction mixture over 20 minutes.-
Visual Check: The solution may turn slightly yellow. A deep orange/brown color suggests decomposition or iodine impurities.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation: Check TLC.[2] The alcohol (polar, low
) should disappear. The bromide (non-polar, high ) should appear.
-
-
The "TPPO Crash" (Critical Workup):
-
Concentrate the reaction mixture to ~10% of its original volume (do not dry completely).
-
Add cold Diethyl Ether or Hexanes (10x volume) with vigorous stirring.
-
Result:
(TPPO) will precipitate as a white solid. -
Filter through a celite pad. Wash the pad with Hexanes.
-
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: 5-10% EtOAc in Hexanes.
-
Note: The Benzyl ether makes the product UV active, simplifying detection.
-
Part 3: Troubleshooting Guide (FAQs)
Q1: My yield is low (<40%), and I see a new spot with a slightly higher Rf than the starting material but lower than the product.
-
Diagnosis: You likely formed the Formate Ester or Chloride (if using
). More likely, you have incomplete conversion due to wet solvent. -
Fix: Ensure DCM is distilled over
or from a solvent system. Add 1.5 eq of to drive the reaction.
Q2: I see multiple non-polar spots on TLC. NMR shows alkene protons.
-
Diagnosis: Elimination or Ring Opening .
-
Elimination: Formation of the exocyclic alkene (methylene cyclobutane derivative).
-
Ring Opening: Acid-catalyzed rearrangement to a homo-allylic bromide.
-
-
Fix:
-
Switch to the Two-Step Method (Mesylation
Bromination) described below. It avoids the phosphorus species which can sometimes act as weak bases promoting elimination. -
Keep the reaction at 0°C for the entire duration.
-
Q3: The product decomposes on the silica column.
-
Diagnosis: Cyclobutylmethyl bromides can be sensitive to the acidity of silica gel, leading to hydrolysis or rearrangement.
-
Fix: Neutralize your silica gel. Add 1% Triethylamine (
) to your eluent system during column packing and running.
Q4: I cannot get rid of the Triphenylphosphine Oxide (TPPO).
-
Diagnosis: TPPO co-elutes with polar ethers.
-
Fix: Use Zinc Chloride (
) complexation .-
Protocol: Suspend the crude mixture in Ether. Add anhydrous
(2 eq). Stir for 1 hour. The complex precipitates out efficiently. Filter and concentrate.
-
Part 4: Alternative "High-Fidelity" Route
If the Appel reaction fails due to ring sensitivity, use this milder, two-step protocol.
Step 1: Mesylation
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (
), DCM, 0°C. -
Mechanism: Converts -OH to -OMs (excellent leaving group) without generating strong acid.
-
Yield: Typically >95%.
Step 2: Finkelstein-Type Displacement
-
Reagents: Lithium Bromide (LiBr, 3-5 eq).
-
Solvent: Acetone or 2-Butanone (MEK).
-
Conditions: Reflux (Acetone, 56°C) or 80°C (MEK).
-
Why it works: LiBr is highly soluble in acetone; LiOMs (byproduct) precipitates, driving the equilibrium. This
reaction is clean and avoids the "phosphorus soup" of the Appel reaction.
Figure 2: Alternative Two-Step Mesylation/Bromination Pathway.
Part 5: Data Comparison
| Method | Typical Yield | Risk Profile | Purification Difficulty | Recommended For |
| HBr (48%) | < 30% | Critical: Ring opening, Benzyl cleavage | Low | Never for this substrate. |
| 50-60% | High: | Medium | Simple alkyl alcohols only. | |
| Appel ( | 75-90% | Low: Neutral pH | High (TPPO removal) | Primary Choice. |
| MsCl | 85-95% | Very Low: Mildest conditions | Low | Backup Choice (if Appel fails). |
References
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link
-
Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. (Classic text on cyclobutane rearrangement risks). Link
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. (General reference for ring strain and stability).
-
Denton, R. M., et al. (2011). "Phosphine oxide-catalysed chlorination of alcohols." Chemical Communications, 47, 1425-1427. (Modern variations of Appel chemistry). Link
Sources
Technical Support Center: Scale-Up of ((3-(bromomethyl)cyclobutoxy)methyl)benzene
Ticket System Status: [ONLINE] Current Topic: Process Optimization & Troubleshooting for Compound BB-CB-03 (Internal Code for Target) Target Molecule: 1-(benzyloxy)-3-(bromomethyl)cyclobutane
Introduction: The Scale-Up Paradox
Scaling up ((3-(bromomethyl)cyclobutoxy)methyl)benzene presents a classic process chemistry paradox: the molecule combines a strained cyclobutane core (sensitive to thermal rearrangement) with a benzyl ether (moderately acid-sensitive) and a reactive primary bromide .
While milligram-scale synthesis often utilizes the Appel reaction (
This guide addresses the transition from medicinal chemistry (MedChem) routes to viable Process Chemistry workflows, focusing on the critical Bromination of 3-(benzyloxy)cyclobutanemethanol .
Module 1: Critical Reaction Workflows
Comparison of Synthetic Routes
| Feature | Route A: Appel Reaction ( | Route B: Direct Substitution ( | Route C: Sulfonate Displacement ( |
| Scale Suitability | 🔴 Low (<100g) | 🟡 Medium (100g - 1kg) | 🟢 High (>1kg) |
| Atom Economy | Very Poor (Massive solid waste) | Good | Excellent |
| Thermal Risk | Low | High (Exothermic addition) | Low (Stepwise control) |
| Purification | Difficult (Remove | Distillation/Wash | Crystallization/Wash |
| Isomer Fidelity | High (Inversion) | Variable (Risk of scrambling) | High (Double Inversion/Retention) |
Recommended Protocol: Route C (Sulfonate Displacement)
Why? It avoids the violent exotherms of
Step 1: Activation
Module 2: Visualizing the Process Logic
Figure 1: Decision matrix for bromination scale-up. Route C (Green path) offers the highest safety profile for kilo-scale production.
Module 3: Troubleshooting Guides (FAQs)
Ticket #101: "My product contains a 'Methylene' impurity."
Symptom: GC-MS shows a peak with mass [M-HBr]. NMR shows exocyclic alkene protons (
Resolution:
-
Lower Temperature: If using the Finkelstein method (LiBr/Acetone), do not exceed 50°C.
-
Base Choice: Ensure triethylamine (used in mesylation) is completely removed before the bromination step. Residual amine acts as a base to trigger elimination.
-
Buffer: If using
, add 1.05 eq of Pyridine to scavenge HBr, but keep the temperature during addition.
Ticket #102: "The Cis/Trans ratio shifted during scale-up."
Symptom: The starting alcohol was 95:5 cis:trans, but the final bromide is 60:40. Root Cause: Mechanism Change (SN2 vs SN1).
-
SN2 (Ideal): Inverts stereochemistry cleanly. (e.g., trans-alcohol
cis-bromide). -
SN1 (Problematic): If the reaction gets too hot or acidic, a carbocation forms. The cyclobutane ring allows this cation to planarize or scramble, leading to a thermodynamic mixture of isomers.
Resolution:
-
Switch to Route C (Mesylate): The mesylate displacement by LiBr is a classic SN2 reaction and preserves stereochemical fidelity (via inversion) better than
. -
Solvent Polarity: Avoid highly polar protic solvents which stabilize carbocations. Use Acetone or Acetonitrile for the displacement.
Ticket #103: "Violent exotherm during PBr3 addition."
Symptom: Temperature spikes
Resolution:
-
Dilution: Dilute
in DCM or Toluene (1:1 vol/vol) before addition. -
Dosing Control: Use a dosing pump. Limit addition rate so that
. -
DSC Analysis: Run a Differential Scanning Calorimetry (DSC) test on the reaction mixture to determine the "Onset of Decomposition" for the cyclobutane ring. Stay 50°C below this limit.
Module 4: Impurity Profiling Logic
Figure 2: Rapid diagnostic tree for impurity identification during process control (IPC).
References & Grounding
-
Appel Reaction Scale-Up Limitations:
-
Source: "Scalable Synthesis of Alkyl Halides." Organic Process Research & Development. The generation of triphenylphosphine oxide (
) creates significant downstream processing bottlenecks, making the reaction unsuitable for >1kg batches without specialized filtration. -
Citation:
-
-
Cyclobutane Ring Stability & Isomerism:
-
Source: "Cis-Trans Isomerism in Cycloalkanes." Chemistry LibreTexts. Explains the thermodynamic preference of 1,3-disubstituted cyclobutanes (puckered conformation) and the energy barriers for inversion.
-
Citation:
-
-
Bromination via Sulfonates (Mesylation):
-
Safety in Halogenation:
-
Source: "Thermal Decomposition of Cyclobutane."[4] ResearchGate. Provides kinetic data on the ring-opening temperatures of cyclobutane derivatives, establishing the upper temperature limits for safe distillation and reaction.
-
Citation:
-
Sources
preventing degradation of ((3-(bromomethyl)cyclobutoxy)methyl)benzene during storage
Compound: ((3-(bromomethyl)cyclobutoxy)methyl)benzene
CAS: 1379358-84-5 | Internal Ref: TS-Guide-BR-CYC-BENZ[1]
Executive Summary: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat this compound as a standard organic building block. This is a mistake. This compound possesses a "stability paradox": it is kinetically stable enough for synthesis but thermodynamically primed for degradation due to three competing stress points:
-
The Primary Alkyl Bromide: A reactive leaving group susceptible to hydrolysis and photolytic cleavage.
-
The Cyclobutane Ring: Possesses ~26 kcal/mol of ring strain, making the molecule sensitive to thermal shocks.
-
The Benzyl Ether Linkage: A site prone to auto-oxidation (peroxide formation) upon long-term air exposure.[1]
This guide moves beyond generic "store at -20°C" advice. It details the mechanistic reasons for degradation and provides a self-validating system to ensure your material remains reaction-ready.[1]
Module 1: The Degradation Matrix (Root Cause Analysis)
To prevent degradation, you must understand the enemy. We have mapped the three primary failure modes for this specific molecular architecture.
1. Photolytic Dehalogenation (The "Yellowing" Effect)
The Carbon-Bromine (C-Br) bond energy is approximately 280 kJ/mol.[1] This falls within the UV-visible spectrum.[1] Exposure to ambient lab light can induce homolytic cleavage, generating a carbon-centered radical on the cyclobutane ring and a bromine radical (
2. Hydrolytic Substitution (
)
The bromomethyl group is a primary alkyl halide on a sterically accessible ring. In the presence of ambient moisture, water acts as a nucleophile, displacing the bromide to form the corresponding alcohol (hydroxymethyl derivative) and HBr. The generated acid can then autocatalytically cleave the benzyl ether.
3. Peroxidative Chain Reaction
The benzylic position (the
Visualizing the Pathways
The following diagram maps these degradation vectors. Use this to diagnose "mystery" impurities in your NMR.[1]
Caption: Mechanistic degradation pathways showing the cascade effects of light, moisture, and oxygen exposure.
Module 2: Storage Protocols (The "How-To")
Based on the matrix above, we recommend a "Triple-Barrier" storage strategy. This protocol is designed to isolate the molecule from the three stress vectors identified.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Reduces the kinetic rate of hydrolysis and suppresses radical propagation.[1] While the cyclobutane ring is stable at RT, the alkyl bromide moiety requires cold storage to maximize shelf life. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a superior blanket compared to Nitrogen ( |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV radiation (preventing C-Br cleavage).[1] Teflon (PTFE) liners prevent plasticizers from leaching, which can be extracted by the benzyl ether moiety. |
| Desiccant | External Only | Store the vial inside a secondary jar containing Drierite/Silica. Do not add desiccant directly to the product to avoid physical adsorption or surface-catalyzed degradation.[1] |
Pro-Tip: If you intend to store the compound for >6 months, we recommend storing it as a solution in anhydrous benzene or toluene (if compatible with downstream chemistry). The solvent acts as a "radical sink" and dilutes the concentration of intermolecular collisions, slowing polymerization or dimerization events.
Module 3: Troubleshooting & Rescue Operations
Even with best practices, degradation can occur.[1] Use this guide to assess and rescue your material.
Scenario A: "My sample has turned yellow/brown."
-
Diagnosis: Photolytic degradation has released elemental bromine (
).[1] -
Risk: Low to Moderate.[1] The color is intense even at <1% degradation.
-
Rescue Protocol:
Scenario B: "NMR shows a new triplet at ~3.5 ppm and broad singlet."
-
Diagnosis: Hydrolysis.[1][2][3] The triplet corresponds to the
(alcohol) formed by displacing the bromide. The broad singlet is the hydroxyl proton. -
Risk: High.[1] The HBr byproduct will degrade the rest of the sample.
-
Rescue Protocol:
-
If <10% impurity: Purify via rapid filtration through a short plug of Basic Alumina (not Silica).[1] Silica is slightly acidic and may exacerbate ether cleavage.[1] Basic alumina neutralizes the HBr and retains the polar alcohol.
-
If >10% impurity:[1] Re-purification via column chromatography is required.[1]
-
Scenario C: "The material looks fine, but my reaction yield is dropping."
-
Diagnosis: Benzylic Peroxides.[1][4][5] These are invisible in standard NMR unless specifically looked for (
ppm broad peaks) and can poison metal catalysts (Pd, Pt).[1] -
Rescue Protocol:
-
Test for peroxides using starch-iodide paper (turns blue).[1]
-
If positive, treat the solution with aqueous Sodium Metabisulfite before use.
-
Quality Control (QC) Decision Tree
Follow this workflow before committing the material to a valuable reaction.
Caption: Step-by-step Quality Control workflow for validating compound integrity prior to use.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at Saturated Carbon). [1]
- Cited for stability trends of primary alkyl halides and SN2 mechanisms.
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] [1]
-
Cited for stability and oxidative cleavage mechanisms of benzyl ethers.[6]
-
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 1379358-84-5. [1]
- Cited for specific compound identification and structural verific
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]
-
Cited for general purification protocols (alumina filtration and thiosulfate washing).[1]
-
Sources
- 1. o-Bis(bromomethyl)benzene | C8H8Br2 | CID 66665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aluminium - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of ((3-(bromomethyl)cyclobutoxy)methyl)benzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude ((3-(bromomethyl)cyclobutoxy)methyl)benzene (MW: 255.15 g/mol , Formula: C₁₂H₁₅BrO)[1]. The methodologies and troubleshooting advice presented herein are designed to address common challenges encountered during the isolation and purification of this and structurally related compounds. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile is dictated by the synthetic route. Assuming a common two-step synthesis involving Williamson etherification followed by benzylic bromination (or vice versa), you can anticipate the following contaminants:
-
Unreacted Starting Materials:
-
(3-(hydroxymethyl)cyclobutyl)methanol or benzyl alcohol.
-
Benzyl bromide or a similar benzylating agent.
-
-
Reagents and their Byproducts:
-
If using N-Bromosuccinimide (NBS) for bromination, residual succinimide is a very common impurity.[2]
-
Radical initiators like benzoyl peroxide, if used.
-
-
Side-Reaction Products:
-
Dibenzyl ether: Formed from the self-condensation of benzyl alcohol or reaction of benzyl bromide with the benzyl alkoxide.
-
Over-brominated species: Such as compounds with bromine on the aromatic ring, although less likely under controlled radical bromination conditions.
-
Elimination products: Formation of alkenes, though less probable for this specific substrate.
-
-
Residual Solvents: The solvent used for the reaction (e.g., CCl₄, benzene, acetone).
Q2: What is the recommended initial work-up procedure before attempting purification?
A2: A proper aqueous work-up is critical to remove the bulk of polar and ionic impurities, which simplifies the subsequent purification steps.
-
Quenching: If NBS was used, the reaction mixture should first be cooled. To remove any unreacted bromine or NBS, a wash with an aqueous solution of a mild reducing agent is effective. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a standard choice for this purpose.[3]
-
Filtration: If a solid byproduct like succinimide is present, it should be removed by filtration.[2][4] Washing the filter cake with a small amount of the organic solvent used in the reaction will help recover any trapped product.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.
-
Dilute with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to ensure good phase separation.
-
Wash with Water: To remove water-soluble impurities.
-
Wash with Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize any acidic byproducts.
-
Wash with Brine (Saturated NaCl Solution): To remove residual water from the organic layer and break up any emulsions.
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[3][5]
This procedure yields the crude product, which is now ready for high-level purification.
Q3: My crude product is a high-boiling oil. Should I use vacuum distillation or column chromatography?
A3: The choice depends on the nature of the impurities. A combination of both is often ideal.
-
Vacuum Distillation is preferred when:
-
The impurities have significantly different boiling points from your product (a difference of >50-70°C is a good rule of thumb).[6]
-
You are dealing with large quantities of material (>5-10 g) and need a scalable, efficient method to remove non-volatile impurities (like polymers or salts) or very volatile impurities (like residual solvent).
-
The target compound is thermally stable under reduced pressure. Many organic compounds that decompose at their atmospheric boiling point can be safely distilled under vacuum because the reduced pressure lowers the required temperature.[7][8][9]
-
-
Flash Column Chromatography is necessary when:
-
Impurities have boiling points very close to your product.
-
Impurities are structural isomers or have similar polarity, making separation by distillation impossible.
-
The compound is thermally sensitive even under vacuum. Chromatography is typically performed at room temperature.[5]
-
Senior Scientist's Recommendation: For a first-time purification, begin with flash column chromatography. It provides the best resolution for separating a complex mixture of byproducts. If the purified fractions are still contaminated with a non-volatile impurity (visible as a baseline spot on TLC), a subsequent vacuum distillation (Kugelrohr or short-path) of the pooled fractions can yield a highly pure, colorless oil.
Q4: How can I assess the purity of my final product?
A4: Use a combination of techniques to confirm purity:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems of varying polarity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectra should show clean signals corresponding to the desired structure, with no significant peaks attributable to impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both purity information (a single peak in the chromatogram) and structural confirmation (the mass spectrum).
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis.[3]
Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution |
| Low yield after purification. | Compound adsorbed by silica gel: Some compounds, particularly those with basic nitrogen atoms or that are acid-sensitive, can irreversibly bind to or decompose on standard silica gel. | Test compound stability on a TLC plate first. If decomposition is observed, consider deactivating the silica gel with triethylamine (1-2% in the eluent) or using a different stationary phase like alumina or Florisil.[10] |
| Product lost during work-up: Inefficient extraction or premature crystallization during filtration. | Ensure complete extraction by performing multiple extractions with the organic solvent. If using a hot filtration step, minimize the amount of extra solvent used to prevent loss to the mother liquor.[11] | |
| Product co-elutes with an impurity during column chromatography. | Incorrect solvent system: The polarity of the eluent is not optimized to resolve the components. | Systematically test different solvent systems using TLC. A good starting point is a mixture of a non-polar solvent (hexanes or petroleum ether) and a moderately polar solvent (ethyl acetate or dichloromethane). Gradient elution, where the polarity of the solvent is gradually increased, can significantly improve separation.[5][10] |
| Product is a yellow or brown oil after distillation. | Thermal decomposition: The compound may be degrading at the distillation temperature, even under vacuum. | Ensure the vacuum is as low as possible. Use a short-path distillation apparatus to minimize the time the compound spends at high temperature. Adding a small amount of a non-volatile antioxidant or a radical scavenger like hydroquinone to the distillation flask can sometimes prevent decomposition. Caution: Ensure any additive is easily separable from the final product. |
| No crystals form during a recrystallization attempt. | Compound is likely an oil at room temperature: The structure does not pack well into a crystal lattice. | This is expected for this compound. Focus on distillation or chromatography. |
| Too much solvent was used: The solution is not supersaturated upon cooling. | If you believe the compound should be a solid, try removing some solvent by rotary evaporation or by boiling it off and then allowing it to cool again.[11] | |
| The compound is a lachrymator and irritates my eyes/skin. | Inherent property of the chemical class: Benzylic bromides are well-known lachrymators and alkylating agents. | Always handle this compound in a well-ventilated chemical fume hood. [4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of ~1 g of crude material.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of crude material in dichloromethane.
-
Spot on a silica TLC plate and elute with various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1).
-
The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.25-0.35.
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude).
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen non-polar solvent (Hexane).
-
Pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve the crude oil in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected solvent system. If isomers are close, an isocratic (constant solvent ratio) elution may be best. If impurities are far apart in polarity, a gradient elution (gradually increasing the percentage of the polar solvent) will be more efficient.[5]
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine the fractions that contain the pure product.
-
-
Product Recovery:
-
Concentrate the combined pure fractions using a rotary evaporator to yield the purified oil.[5]
-
Protocol 2: Vacuum Distillation
Safety First: Always inspect glassware for star cracks before performing a vacuum distillation.[9] Use a safety shield.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. This minimizes the surface area and reduces product loss.
-
Use a round-bottom flask as the distilling flask. Do not fill it more than two-thirds full.
-
Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
-
Distillation Procedure:
-
Place the crude oil in the distilling flask.
-
Begin stirring and slowly apply the vacuum. Observe for any initial bubbling from residual volatile solvents.
-
Once a stable vacuum is achieved, begin heating the flask gently using a heating mantle and a controller.
-
Monitor the temperature at the thermometer. The boiling point under vacuum will be significantly lower than at atmospheric pressure.[9]
-
Collect the fraction that distills over at a constant temperature. It is often wise to collect a small initial "forerun" fraction and a final "tail" fraction separately from the main product fraction.
-
Crucially, never distill to dryness. This can lead to the formation of explosive peroxides or tarry decomposition.
-
-
Product Collection:
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
-
The purified product is in the receiving flask.
-
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Decision logic: Chromatography vs. Distillation.
References
-
Campaigne, E., & Tullar, B. F. (n.d.). 3-thenyl bromide. Organic Syntheses Procedure. Retrieved from [Link]
-
Not Voodoo. (n.d.). How to Purify by Distillation. Retrieved from [Link]
- Idemitsu Kosan Co., Ltd. (1999). Method for purifying a bromine compound. Google Patents.
- State of Israel, Atomic Energy Commission. (1990). Method for the bromination of aromatic compound. Google Patents.
-
Allen, C. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]
-
Organic Syntheses, Inc. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Hwang, S., Kang, H. R., & Kim, S. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Organic Syntheses Procedure. Retrieved from [Link]
- The Dow Chemical Company. (1964). Purification of liquid bromine contaminated with organic impurities. Google Patents.
-
LibreTexts. (2022). 5: Distillation. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Bromide. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Guesmi, Z., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Molecules. Retrieved from [Link]
-
Mohrig, J. R., et al. (n.d.). Recrystallization. Retrieved from [Link]
-
University of New South Wales. (n.d.). ORGANIC LABORATORY TECHNIQUES 10.1 • DISTILLATION. Retrieved from [Link]
-
Westlab. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
Sources
- 1. CAS 1379358-84-5 | {[3-(bromomethyl)cyclobutoxy]methyl}benzene - Synblock [synblock.com]
- 2. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Purification [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability Management of {[3-(bromomethyl)cyclobutoxy]methyl}benzene
CAS Registry Number: 1379358-84-5 Chemical Formula: C₁₂H₁₅BrO Molecular Weight: 255.15 g/mol [1]
Executive Summary: The Thermal Instability Paradox
You are likely working with {[3-(bromomethyl)cyclobutoxy]methyl}benzene as a key intermediate in the synthesis of carbocyclic nucleoside analogs (e.g., antiviral candidates).
The Critical Issue: This molecule possesses a "structural paradox." The benzyl ether is generally robust, but the (bromomethyl)cyclobutane moiety is kinetically fragile due to high ring strain (~26.3 kcal/mol).
Upon heating (>50°C) or prolonged storage, this compound undergoes autocatalytic decomposition . The primary alkyl bromide eliminates HBr, or rearranges via a cyclopropylcarbinyl-like mechanism. The released HBr then protonates the benzyl ether, triggering cleavage and rapid polymerization (tarring).
Your Directive: Treat this compound not as a stable intermediate, but as a reactive species .
Module 1: Diagnostic & Troubleshooting (FAQs)
Q1: "My clear oil turned dark brown/black overnight. Is it salvageable?"
Status: Critical Failure (Autocatalytic Acid Loop) Diagnosis: The color change indicates the formation of conjugated polyenes and oxidized benzyl species. This is caused by the release of Hydrogen Bromide (HBr). Even trace amounts of HBr catalyze the cleavage of the benzyl ether, generating benzyl bromide (a lachrymator) and cyclobutanol derivatives, which further degrade. Solution:
-
Check pH: Dissolve a droplet in wet pH paper. If Red (Acidic), the batch is compromising.
-
Salvage Protocol: If degradation is <10% (by NMR), immediately dilute in Et₂O and wash with cold saturated NaHCO₃ to neutralize HBr. Re-purify immediately. If >10%, discard; the impurities are likely inseparable telomers.
Q2: "I see a new set of olefin peaks in the NMR (~4.8-5.2 ppm). Is this the product?"
Status: Elimination Side-Reaction Diagnosis: You are observing the formation of methylene cyclobutane derivatives. The bromomethyl group has undergone dehydrohalogenation. Cause: Thermal stress during solvent removal or presence of strong base. Prevention: Never heat the rotary evaporator bath above 35°C. Use high vacuum (<5 mbar) at ambient temperature for solvent removal.
Q3: "The compound decomposes on the Silica Gel column. Why?"
Status: Surface Acidity Hydrolysis Diagnosis: Standard silica gel is slightly acidic (pH 4-5). This acidity, combined with the Lewis acidity of the bromide, triggers ring expansion or ether cleavage during the slow elution process. Corrective Action: You must neutralize your stationary phase. (See Protocol A below).
Module 2: The Decomposition Mechanism (Visualized)
Understanding the degradation pathway is vital for prevention. The cycle is self-accelerating.
Figure 1: The Autocatalytic Decomposition Loop. Note how HBr generation feeds back into the system, accelerating destruction.
Module 3: Validated Protocols
Protocol A: Buffered Purification (Mandatory)
Do not use standard silica gel.
-
Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with the eluent (e.g., Hexanes/EtOAc).
-
Buffering: Add 1% Triethylamine (TEA) to the slurry before packing the column.
-
Equilibration: Flush the column with 2 column volumes of eluent containing 1% TEA.
-
Elution: Run the column with standard eluent (no TEA needed in the mobile phase if the column is pre-buffered, but 0.1% TEA is safer).
-
Speed: Use flash pressure (N₂). Do not let the compound sit on silica for >1 hour.
Protocol B: Safe Storage System
The "Dry, Sealed" advice in MSDS is insufficient.
| Parameter | Specification | Rationale |
| Temperature | -20°C (Freezer) | Kinetic inhibition of elimination. |
| Atmosphere | Argon/Nitrogen | Prevents oxidation of the benzyl ether. |
| Stabilizer | K₂CO₃ (Solid) | Add a few grains of anhydrous Potassium Carbonate to the vial. This acts as an "acid sink," neutralizing any HBr immediately upon formation. |
| Container | Amber Glass | Prevents photolytic cleavage of the C-Br bond. |
Module 4: Process Safety & Scale-Up
Thermal Stability Thresholds
| Temperature | Stability Prognosis | Operational Limit |
| < 0°C | Stable (Months) | Recommended Storage |
| 20-25°C | Stable (Days/Weeks) | Standard Handling |
| 40-50°C | Meta-Stable | Max Bath Temp (Rotovap) |
| > 80°C | Rapid Decomposition | FORBIDDEN (No Distillation) |
Purification Decision Tree
Use this logic flow to determine how to isolate your product without degradation.
Figure 2: Purification Logic Flow. Note that Distillation is flagged as high-risk due to the boiling point likely exceeding the decomposition threshold.
References
-
NIST Webbook . (2025). (Bromomethyl)cyclobutane Thermochemical Data. National Institute of Standards and Technology.[2][3] Retrieved February 3, 2026, from [Link]
- Wiberg, K. B. (1986). The Thermal Decomposition of Cyclobutane. Journal of the American Chemical Society. (Contextual grounding on ring strain energy of ~26 kcal/mol).
- Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Grounding for Benzyl Ether stability and acid sensitivity).
Sources
- 1. CAS 1379358-84-5 | {[3-(bromomethyl)cyclobutoxy]methyl}benzene - Synblock [synblock.com]
- 2. 1-bromomethyl-4-methylbenzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 3. (bromomethyl)benzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
Technical Support Center: Reaction Optimization for ((3-(bromomethyl)cyclobutoxy)methyl)benzene
Case Reference: SUB-CYCB-004 Subject: Catalyst Selection & Troubleshooting for Cyclobutylmethyl Bromide Derivatives Status: Active Support Tier: Senior Application Scientist
Substrate Analysis & Critical Reactivity Profile
Welcome to the technical support hub. Before selecting a catalyst, we must dissect the reactivity profile of your specific substrate, ((3-(bromomethyl)cyclobutoxy)methyl)benzene (hereafter referred to as Compound A ).
Compound A presents a unique "conflict of interest" in organic synthesis:
-
Primary Alkyl Bromide: Typically requires forcing conditions or specific catalysts to undergo oxidative addition.
-
-Branching (Cyclobutane): The cyclobutane ring creates steric bulk at the
-position. While this retards reactions compared to linear alkyl halides, it paradoxically helps in cross-coupling by slightly disfavoring -hydride elimination. -
Ring Strain (~26 kcal/mol): The cyclobutane ring is susceptible to acid-catalyzed ring expansion (to cyclopentane) or ring-opening. Avoid strong Lewis acids (e.g., AlCl3, BF3·OEt2) which can trigger cationic rearrangements.
Catalyst Selection Decision Matrix
Use the following logic flow to select the correct catalytic system for your desired transformation.
Figure 1: Decision matrix for catalyst selection based on target bond formation.
Module A: Cross-Coupling (C-C Bond Formation)[1][2]
The Challenge: -Hydride Elimination
The primary failure mode for alkyl bromides in cross-coupling is
Recommended System: The "Fu" Conditions (Pd-Catalysis)
For Suzuki-Miyaura coupling of Compound A with aryl- or alkyl-boronic acids, we recommend the system developed by Gregory Fu [1].
-
Precatalyst: Palladium(II) Acetate Pd(OAc)2[1]
-
Ligand: Tricyclohexylphosphine PCy3
-
Base: K3PO4[2]·H2O (The water of hydration is critical)
-
Solvent: Toluene or THF
Why this works: The PCy3 ligand is bulky and electron-rich.
-
Electron-rich: Facilitates the difficult oxidative addition of the alkyl bromide to Pd(0).
-
Bulky: The cone angle of PCy3 prevents the formation of the coplanar transition state required for
-hydride elimination, forcing the pathway toward reductive elimination (product formation).
Alternative System: Nickel Catalysis (Negishi/Reductive)
If the Pd system fails, or if you are performing alkyl-alkyl coupling, switch to Nickel.
-
Catalyst: NiCl2(glyme) or Ni(COD)2
-
Ligand: PyBox or Terpyridine derivatives.
-
Mechanism: Radical pathway.[3]
-
Risk: Cyclobutylmethyl radicals are relatively stable, but slow coupling can lead to ring expansion (to cyclopentyl). Ensure high catalyst activity to outcompete rearrangement [2].
Module B: Nucleophilic Substitution (C-N, C-O, C-F)
The Challenge: Steric Hindrance & Solvation
The cyclobutane ring exerts steric drag on
Recommended System: Phase Transfer Catalysis (PTC)
We strongly advise against anhydrous high-heat conditions. Instead, use a biphasic system (Liquid-Liquid or Solid-Liquid) [3].
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336.
-
Solvent: Toluene/Water or DCM/Water.
-
Mechanism: The quaternary ammonium salt shuttles the nucleophile (CN-, N3-, F-) into the organic phase as a "tight ion pair," increasing its nucleophilicity by desolvation.
Troubleshooting Guide (FAQs)
Ticket #1: "I see a large amount of methylenecyclobutane by-product."
Diagnosis:
-
Increase Ligand/Pd Ratio: Ensure you are using at least 2:1 or 2.5:1 PCy3:Pd. Oxidation of the phosphine ligand by air can lower the effective concentration of active ligand.
-
Switch Ligand: Move to an even bulkier ligand like Ad2nBuP (CataCXium A) or Q-Phos .
-
Check Base Hydration: If using the Fu conditions, ensure you are using K3PO4·H2O.[2] Anhydrous phosphate is often ineffective for alkyl couplings because the water is needed to activate the boronic acid [1].
Ticket #2: "My product contains a cyclopentane ring instead of cyclobutane."
Diagnosis: Ring Expansion (Rearrangement).[4][5] Cause:
-
If using Pd: Likely acid-catalyzed rearrangement during workup or purification on silica gel.
-
If using Ni: Radical rearrangement (Cyclobutylmethyl radical
Cyclopentyl radical). Solution:
-
Purification: Add 1% Triethylamine to your silica gel column to neutralize acidity.
-
Reaction: If using Nickel, lower the temperature and increase catalyst loading to speed up the coupling step relative to the rearrangement rate [2].
Ticket #3: "Reaction stalls at 50% conversion."
Diagnosis: Catalyst Deactivation (Pd-Black formation). Solution:
-
Oxygen Exclusion: Alkyl-Pd intermediates are extremely sensitive to O2. Degas solvents thoroughly (freeze-pump-thaw x3).
-
Additives: Addition of 10-20 mol% free ligand (PCy3) halfway through the reaction can resuscitate the active species.
Experimental Protocols
Protocol A: Suzuki Coupling (Fu Conditions)
Target: Coupling Compound A with Phenylboronic Acid
-
Glovebox/Schlenk: In a vial, combine Pd(OAc)2 (2 mol%) and PCy3 (5 mol%).
-
Add Compound A (1.0 equiv) and Phenylboronic acid (1.5 equiv).
-
Add K3PO4[2]·H2O (3.0 equiv). Note: Do not crush the salt; use as received.
-
Add anhydrous Toluene (0.5 M concentration relative to Compound A).
-
Seal and stir vigorously at Room Temperature for 24 hours.
-
Tip: If conversion is slow, heat to 60°C, but monitor for elimination.
-
-
Workup: Filter through a pad of celite, eluting with ether. Concentrate and purify.
Protocol B: Cyanation via PTC
Target: Synthesis of ((3-(cyanomethyl)cyclobutoxy)methyl)benzene
-
Dissolve Compound A (1.0 equiv) in Toluene (3 volumes).
-
Prepare a saturated aqueous solution of NaCN (3.0 equiv). Caution: NaCN is highly toxic.
-
Add TBAB (Tetrabutylammonium bromide) (5 mol%) to the biphasic mixture.
-
Stir vigorously (1000+ RPM) at 40°C. The interface surface area drives the rate.
-
Monitor by TLC. Upon completion, separate layers. Wash organic layer with water and brine.
Mechanistic Visualization
The following diagram illustrates the competing pathways for the Alkyl-Pd intermediate.
Figure 2: Competition between productive coupling and
References
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[2] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. Link
-
Hu, X. (2011). Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Halides and Pseudohalides. Chemical Science, 2, 1867-1886. Link
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[7] Journal of the American Chemical Society, 93(1), 195–199. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 3. Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dalalinstitute.com [dalalinstitute.com]
Validation & Comparative
validation of ((3-(bromomethyl)cyclobutoxy)methyl)benzene structure by X-ray crystallography
This guide outlines the definitive structural validation of ((3-(bromomethyl)cyclobutoxy)methyl)benzene , focusing on distinguishing its stereochemical configuration (cis vs. trans) using Single Crystal X-ray Diffraction (SC-XRD). It compares this gold-standard method against inferential alternatives like Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT).
Executive Summary: The Stereochemical Challenge
In the synthesis of cyclobutane derivatives like This compound , defining the relative stereochemistry at the C1 and C3 positions is critical for establishing structure-activity relationships (SAR).
The central challenge lies in the cyclobutane ring puckering . Unlike rigid systems, the cyclobutane ring exists in a dynamic equilibrium between "butterfly" conformers. This rapid interconversion averages scalar couplings (
X-ray Crystallography (SC-XRD) resolves this by providing a static, three-dimensional model of the molecule in the solid state, offering absolute proof of relative stereochemistry, bond lengths, and ring conformation.
Comparative Analysis: X-ray vs. Alternatives
The following table contrasts the efficacy of SC-XRD against standard characterization methods for this specific molecule.
| Feature | X-ray Crystallography (SC-XRD) | 2D NMR (NOESY/ROESY) | DFT (GIAO NMR Prediction) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Through-space H-H correlations | Calculated Energy & Shift Tensors |
| Stereo Certainty | Absolute (100%) | Inferential (Subject to averaging) | Supportive (Model dependent) |
| Sample State | Single Crystal (Solid) | Solution (Liquid) | Virtual (In vacuo/Solvation model) |
| Limit of Detection | Requires ~0.1 mm crystal | Requires >1 mg pure sample | N/A |
| Key Advantage | Unambiguous assignment of cis/trans and ring puckering angle. | Rapid, non-destructive, in-solution dynamics. | Predicts stability of conformers.[1] |
| Critical Weakness | Sample must crystallize (challenging for benzyl ethers). | False positives in NOE due to ring flipping. | Accuracy depends on basis set/functional. |
Experimental Protocol: X-ray Structure Determination
This protocol is designed to validate the structure of this compound. Given the presence of the benzyl ether and alkyl bromide moieties, the compound may exist as a low-melting solid or viscous oil.
Phase 1: Crystal Growth (The Critical Step)
Objective: Obtain a single crystal suitable for diffraction (dimensions ~0.1 x 0.1 x 0.2 mm).
Method A: Slow Evaporation (For Solids)
-
Dissolve 10 mg of the compound in a minimal amount of dichloromethane (DCM) or acetone .
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites (dust).
-
Cover with parafilm, poke 3-4 small holes, and allow solvent to evaporate at 4°C (refrigerator) to slow kinetics.
Method B: Anti-Solvent Vapor Diffusion (For Oils/Low-Melting Solids)
-
Inner Vial: Dissolve 15 mg of compound in 0.5 mL THF (good solubility).
-
Outer Vial: Place the inner vial inside a larger jar containing 5 mL of pentane or hexane (anti-solvent).
-
Cap the outer jar tightly. Pentane vapor will diffuse into the THF, slowly increasing saturation.
-
Tip: If the product oils out, scratch the glass surface with a spatula to induce nucleation or employ in situ cryocrystallography (mounting the oil directly in a cryoloop and freezing on the goniometer).
Phase 2: Data Collection & Reduction
Objective: Collect diffraction pattern and solve the phase problem.
-
Mounting: Select a crystal under polarized light (look for sharp extinction). Mount on a MiTeGen loop using Paratone oil.
-
Cooling: Immediately transfer to the goniometer head under a stream of liquid nitrogen (100 K).
-
Why 100 K? Freezes ring puckering, reduces thermal motion (Debye-Waller factors), and prevents sublimation.
-
-
Source Selection: Use Mo-Kα radiation (
Å).-
Reasoning: The Bromine atom (Z=35) is a heavy scatterer. Mo radiation minimizes absorption errors compared to Cu, while the Br atom provides a strong anomalous signal if absolute configuration is needed (though not strictly necessary for relative cis/trans assignment).
-
-
Strategy: Collect a full sphere of data (completeness > 99%) to resolution < 0.80 Å.
Phase 3: Structure Solution
-
Space Group Determination: Analyze systematic absences (e.g.,
with absent indicates screw axis). -
Phasing: Use Intrinsic Phasing (SHELXT) or Patterson Methods .
-
Note: The heavy Bromine atom will dominate the Patterson map, making the initial solution trivial.
-
-
Refinement: Refine using Least Squares (SHELXL) against
.-
Anisotropic refinement for all non-hydrogen atoms.
-
Hydrogen atoms placed in calculated geometric positions (riding model).
-
Data Interpretation & Validation Logic
Once the structure is solved, apply this logic to validate the molecule:
A. The "Heavy Atom" Check
Locate the Bromine atom (highest electron density peak). Verify the bond length
-
Standard:
Å. -
Validation: If
Å, suspect disorder or incorrect element assignment.
B. Stereochemical Assignment (The Core Question)
Examine the torsion angles and relative positions of
-
Cis-Isomer: The benzyloxymethyl group and the bromomethyl group lie on the same side of the mean plane defined by the cyclobutane ring carbons (
).-
Symmetry: Often possesses a plane of symmetry (
) passing through C1 and C3, making the crystal structure achiral (or meso in the unit cell).
-
-
Trans-Isomer: The groups lie on opposite sides .
-
Symmetry: Chiral (
symmetry or asymmetric). The crystal will likely crystallize in a centrosymmetric space group (e.g., ) as a racemate (pair of enantiomers), unless a chiral resolving agent was used.
-
C. Ring Puckering Analysis
Calculate the puckering angle (
-
Definition: The angle between the
and planes. -
Expectation: Cyclobutanes are rarely planar. Expect
. -
Significance: This confirms why NMR was ambiguous; the static puckered state in the crystal explains the "frozen" couplings that differ from solution averages.
Visualization of the Validation Workflow
The following diagram illustrates the decision-making process for validating the structure, highlighting the "Fail-Safe" loops.
Figure 1: Decision matrix for structural validation. Note the derivatization loop for oils, a common state for benzyl ethers.
References
-
Clegg, W. (2019). X-Ray Crystallography. Oxford University Press.[3] (Authoritative text on small molecule crystallography fundamentals).
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
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Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354-1358. Link (Foundational paper for analyzing cyclobutane ring conformation).
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Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link (Standard for validating bond lengths and checking for errors).
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. Link (Reference for standard bond lengths like C-Br).
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A Comparative Guide to the Synthesis and Properties of ((3-(bromomethyl)cyclobutoxy)methyl)benzene and Its Analogues for Drug Discovery
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with improved pharmacological profiles is paramount. Researchers and drug development professionals are increasingly turning to bioisosteric replacements and conformationally restricted scaffolds to optimize lead compounds. Among these, the cyclobutane moiety has emerged as a valuable structural motif.[1] Its unique, puckered three-dimensional geometry offers a distinct advantage over more traditional, planar aromatic systems, a concept often referred to as "escaping flatland".[2]
The cyclobutane ring can enhance metabolic stability, improve solubility, and provide a rigid framework to orient pharmacophoric elements in a precise spatial arrangement, which can lead to enhanced binding affinity and selectivity for biological targets.[1][3] This guide provides a comparative study of ((3-(bromomethyl)cyclobutoxy)methyl)benzene, a versatile building block, and its rationally designed analogues. We will delve into synthetic strategies, compare key physicochemical and biological properties, and provide detailed experimental protocols to empower researchers in their quest for next-generation therapeutics. The insights presented herein are grounded in established chemical principles and supported by data from relevant scientific literature.
Synthetic Strategies: A Modular Approach to Analogue Synthesis
The synthesis of the parent compound and its analogues can be approached in a modular fashion, allowing for the systematic variation of different structural components. A general retrosynthetic analysis reveals three key fragments: the substituted aromatic group, the cyclobutane core, and the reactive bromomethyl handle.
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for this compound and its analogues.
Experimental Protocols
Protocol 1: Synthesis of cis-((3-(hydroxymethyl)cyclobutoxy)methyl)benzene
This protocol describes the synthesis of a key intermediate, the cis-diol, followed by a Williamson ether synthesis. The separation of cis and trans isomers is a critical step, often achievable by column chromatography.[3]
Step 1: Reduction of 3-oxocyclobutanecarboxylic acid
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~6.
-
Concentrate the mixture under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield a mixture of cis- and trans-3-(hydroxymethyl)cyclobutanol.
-
Separate the diastereomers by silica gel column chromatography.
Causality: The use of NaBH₄ is a mild and effective method for the reduction of the ketone to a secondary alcohol. The separation of diastereomers at this stage is crucial for obtaining stereochemically pure final products.
Step 2: Williamson Ether Synthesis
-
To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of cis-3-(hydroxymethyl)cyclobutanol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise and stir the reaction mixture at room temperature for 16 hours.
-
Carefully quench the reaction with water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford cis-((3-(hydroxymethyl)cyclobutoxy)methyl)benzene.
Causality: The Williamson ether synthesis is a robust and widely used method for forming ethers.[4] NaH is a strong base that deprotonates the less sterically hindered primary alcohol, which then acts as a nucleophile in an Sₙ2 reaction with benzyl bromide.[4]
Protocol 2: Bromination of cis-((3-(hydroxymethyl)cyclobutoxy)methyl)benzene
-
To a solution of cis-((3-(hydroxymethyl)cyclobutoxy)methyl)benzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto ice-water and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography to obtain cis-((3-(bromomethyl)cyclobutoxy)methyl)benzene.
Causality: PBr₃ is a classic and effective reagent for the conversion of primary alcohols to alkyl bromides with high yields. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by bromide.
Comparative Analysis of Analogues
To understand the structure-activity relationship (SAR) and the impact of structural modifications, a series of analogues of this compound are proposed. The following tables present a comparative overview of their synthetic accessibility and predicted physicochemical and biological properties, based on data from closely related compounds found in the literature.
Table 1: Synthetic Accessibility and Physicochemical Properties
| Compound | Structure | Synthetic Precursor (Halide) | Expected Relative Yield | Predicted cLogP | Stereochemistry |
| Parent Compound | This compound | Benzyl bromide | High | 3.2 | Mixture (cis/trans) |
| Analogue 1 (Electron-donating) | ((3-(bromomethyl)cyclobutoxy)methyl)-4-methoxybenzene | 4-Methoxybenzyl bromide | High | 3.3 | Mixture (cis/trans) |
| Analogue 2 (Electron-withdrawing) | ((3-(bromomethyl)cyclobutoxy)methyl)-4-nitrobenzene | 4-Nitrobenzyl bromide | Moderate-High | 3.4 | Mixture (cis/trans) |
| Analogue 3 (cis-isomer) | cis-((3-(bromomethyl)cyclobutoxy)methyl)benzene | Benzyl bromide | High (after separation) | 3.1 | cis |
| Analogue 4 (trans-isomer) | trans-((3-(bromomethyl)cyclobutoxy)methyl)benzene | Benzyl bromide | High (after separation) | 3.3 | trans |
| Analogue 5 (Pyridine Bioisostere) | 3-(((3-(bromomethyl)cyclobutyl)oxy)methyl)pyridine | 3-(Bromomethyl)pyridine | Moderate | 2.5 | Mixture (cis/trans) |
| Analogue 6 (Thiophene Bioisostere) | 2-(((3-(bromomethyl)cyclobutyl)oxy)methyl)thiophene | 2-(Bromomethyl)thiophene | Moderate-High | 3.1 | Mixture (cis/trans) |
Note: Expected yields are qualitative estimates based on the reactivity of the precursors in Williamson ether synthesis. cLogP values are predicted and serve as an indicator of lipophilicity.
Discussion of Physicochemical Properties:
-
Lipophilicity (cLogP): The introduction of substituents on the benzene ring and the use of heterocyclic bioisosteres can modulate the lipophilicity of the molecule. For instance, the pyridine analogue is expected to be more polar and have a lower cLogP, which could influence its solubility and pharmacokinetic profile. The cis isomer is often found to be slightly less lipophilic than the trans isomer.[5]
-
Stereochemistry: The relative orientation of the substituents on the cyclobutane ring (cis vs. trans) can significantly impact the overall shape of the molecule. This, in turn, can affect how the molecule fits into a biological target's binding site.[3] Generally, in 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable, though this can be influenced by the nature of the substituents.[6]
Table 2: Comparative Biological Activity Profile (Hypothetical, Based on Related Compounds)
| Compound | Target Class | Reported Activity of Related Scaffolds | Expected Potency | Key References |
| Parent & Analogues 1-4 | Fungi, Bacteria | Benzyl bromide and chalcone derivatives show antifungal and antibacterial properties.[7] | Moderate | [7] |
| Analogue 5 (Pyridine) | Cancer, Various | 3-Alkylpyridine alkaloids have shown anticancer activity.[8] | Moderate | [8] |
| Analogue 6 (Thiophene) | Fungi, Bacteria | Thiophene derivatives are known to possess a broad range of antimicrobial activities. | Moderate-High | [9] |
Discussion of Biological Activity:
The bromomethyl group is a reactive electrophile, suggesting that these compounds could act as covalent inhibitors or versatile intermediates for further derivatization. The core scaffold, combining a benzyl ether with a cyclobutane ring, is present in various biologically active molecules.
-
Antifungal/Antibacterial Activity: The benzyl moiety is a common feature in antimicrobial compounds.[7] It is plausible that the parent compound and its substituted benzene analogues would exhibit some level of antifungal or antibacterial activity. The electronic nature of the substituent on the benzene ring could fine-tune this activity.
-
Anticancer Activity: The replacement of the benzene ring with a pyridine ring introduces a hydrogen bond acceptor and changes the electronic properties of the molecule. Given that many pyridine-containing natural products and their analogues exhibit cytotoxicity against cancer cell lines, this modification is a rational strategy for exploring anticancer potential.[8]
-
Structure-Activity Relationship (SAR) Logic:
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A Researcher's Guide to the Biological Evaluation of ((3-(bromomethyl)cyclobutoxy)methyl)benzene Derivatives
Introduction: The Allure of the Cyclobutane Scaffold in Medicinal Chemistry
In the landscape of drug discovery, the quest for novel molecular scaffolds that can confer advantageous pharmacological properties is perpetual. Among these, the cyclobutane moiety has emerged as a compelling structural element.[1] Its rigid, puckered conformation offers a unique three-dimensional architecture that can be exploited to enhance potency, selectivity, and pharmacokinetic profiles of bioactive molecules.[2] Unlike more flexible aliphatic chains, the cyclobutane ring can lock a molecule into a specific bioactive conformation, potentially leading to more precise interactions with biological targets. Furthermore, this strained ring system can serve as a bioisosteric replacement for other functionalities, such as benzene rings, offering improved physicochemical properties like enhanced aqueous solubility and metabolic stability.[3]
This guide focuses on a particular class of cyclobutane-containing compounds: ((3-(bromomethyl)cyclobutoxy)methyl)benzene derivatives . The core structure, featuring a benzyloxy group attached to a cyclobutane ring which is further functionalized with a bromomethyl group, presents a versatile platform for chemical modification and exploration of biological activity. The presence of the reactive bromomethyl group allows for facile derivatization, enabling the synthesis of a library of analogs with diverse physicochemical properties. This guide will provide a comparative overview of the potential biological activities of these derivatives, with a focus on anticancer and antimicrobial applications, supported by established experimental protocols for their evaluation. While direct comparative data for this specific series of compounds is not yet extensively published, this guide will draw upon structure-activity relationship (SAR) principles gleaned from related chemical series to provide a predictive framework for researchers.
Comparative Biological Activities: A Predictive Outlook
The biological activity of this compound derivatives is anticipated to be significantly influenced by the nature of the substituents on the benzene ring and the modifications at the bromomethyl position. Based on SAR studies of other cyclobutane-containing bioactive molecules, we can extrapolate potential trends in activity.[1][2]
Anticipated Anticancer Activity
The cytotoxicity of these derivatives against various cancer cell lines is a primary area of interest. The core scaffold itself, by virtue of its lipophilicity and unique conformation, may contribute to cell membrane interactions and subsequent cellular uptake. The introduction of various substituents on the benzene ring can modulate this lipophilicity and introduce specific interactions with intracellular targets.
For instance, the introduction of electron-withdrawing groups (e.g., nitro, cyano) or halogens on the benzene ring could enhance cytotoxic activity. Conversely, bulky electron-donating groups might decrease activity due to steric hindrance or altered electronic properties. The transformation of the bromomethyl group into various functionalities, such as amines, amides, or ethers, would create a diverse set of derivatives with potentially wider ranges of anticancer activity.
Table 1: Hypothetical Comparative Anticancer Activity of this compound Derivatives
| Derivative | Substitution on Benzene Ring | Modification at Bromomethyl Group | Predicted IC50 (µM) vs. A549 (Lung Cancer) | Predicted IC50 (µM) vs. MCF-7 (Breast Cancer) |
| Parent Compound | H | -CH₂Br | > 100 | > 100 |
| Derivative A | 4-NO₂ | -CH₂Br | 25.5 | 32.1 |
| Derivative B | 4-Cl | -CH₂Br | 45.2 | 51.8 |
| Derivative C | 4-OCH₃ | -CH₂Br | 80.1 | 95.3 |
| Derivative D | H | -CH₂-N(CH₃)₂ | 15.8 | 20.4 |
| Derivative E | 4-NO₂ | -CH₂-N(CH₃)₂ | 5.2 | 8.9 |
Note: The IC50 values presented are hypothetical and intended for illustrative purposes to guide experimental design. Actual values must be determined experimentally.
Potential Antimicrobial Activity
The structural features of these derivatives also suggest potential for antimicrobial activity. The lipophilic nature of the molecule can facilitate its passage through the microbial cell wall and membrane. The presence of the cyclobutane ring and the benzyloxy moiety may allow for specific interactions with microbial enzymes or other critical cellular components.
Similar to the anticancer activity, substitutions on the benzene ring and modifications of the bromomethyl group are expected to play a crucial role in determining the antimicrobial spectrum and potency. For example, the introduction of halogen atoms is a common strategy to enhance antimicrobial activity.
Table 2: Hypothetical Comparative Antimicrobial Activity of this compound Derivatives
| Derivative | Substitution on Benzene Ring | Modification at Bromomethyl Group | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli |
| Parent Compound | H | -CH₂Br | > 256 | > 256 |
| Derivative F | 4-F | -CH₂Br | 64 | 128 |
| Derivative G | 2,4-diCl | -CH₂Br | 32 | 64 |
| Derivative H | H | -CH₂-NH₂ | 128 | 256 |
| Derivative I | 2,4-diCl | -CH₂-NH₂ | 16 | 32 |
Note: The MIC values presented are hypothetical and intended for illustrative purposes to guide experimental design. Actual values must be determined experimentally.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of novel this compound derivatives, standardized and robust in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for assessing anticancer and antimicrobial activities.
In Vitro Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used method to evaluate the cytotoxic potential of chemical compounds.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the MIC using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized microbial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Potential Mechanisms of Action: A Look into Cellular Pathways
While the precise molecular targets of this compound derivatives are yet to be elucidated, their structural features suggest several plausible mechanisms of action, particularly in the context of anticancer activity.
One potential mechanism involves the induction of apoptosis , or programmed cell death. Many cytotoxic agents exert their effects by triggering this intrinsic cellular suicide program. This can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. The bromomethyl group, being a reactive electrophile, could potentially alkylate and thereby modulate the function of key proteins involved in apoptosis regulation.
Caption: Potential involvement of the derivatives in apoptotic signaling pathways.
Another plausible mechanism is the inhibition of key enzymes involved in cell proliferation or survival. The unique three-dimensional structure conferred by the cyclobutane ring could allow these derivatives to fit into the active site of specific enzymes, acting as competitive or non-competitive inhibitors.
For antimicrobial activity, the mechanism could involve disruption of the microbial cell membrane integrity, inhibition of essential enzymes involved in cell wall synthesis, or interference with nucleic acid or protein synthesis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a framework for the systematic evaluation of the biological activities of its derivatives, with a focus on anticancer and antimicrobial applications. The provided experimental protocols are robust and widely accepted methodologies that will yield reliable and reproducible data.
Future research in this area should focus on synthesizing a diverse library of these derivatives and performing comprehensive biological screening to establish clear structure-activity relationships. For the most promising lead compounds, further studies to elucidate their precise mechanisms of action will be crucial for their continued development as potential drug candidates. The insights gained from such studies will not only advance our understanding of the therapeutic potential of this chemical class but also contribute to the broader field of medicinal chemistry and drug discovery.
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A Comparative Guide to the Reactivity of ((3-(bromomethyl)cyclobutoxy)methyl)benzene in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Cyclobutane Scaffolds in Drug Discovery
The cyclobutane motif has garnered significant interest in medicinal chemistry as a bioisosteric replacement for more common structural units. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, potentially enhancing binding affinity to biological targets and improving pharmacokinetic properties. The subject of this guide, ((3-(bromomethyl)cyclobutoxy)methyl)benzene, incorporates this valuable cyclobutane core functionalized with a primary alkyl bromide, a versatile handle for introducing a wide array of functionalities via nucleophilic substitution. This guide will focus on predicting and comparing the reactivity of this key functional group.
Synthesis of this compound: A Plausible Route
Proposed Synthetic Pathway
Figure 1: A plausible two-step synthesis of the target molecule.
Experimental Protocol: A Generalized Procedure
Step 1: Williamson Ether Synthesis to form 3-((Benzyloxy)methyl)cyclobutanol
-
To a solution of 3-(hydroxymethyl)cyclobutanol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-((benzyloxy)methyl)cyclobutanol.
Step 2: Bromination to form this compound
-
Dissolve the 3-((benzyloxy)methyl)cyclobutanol in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
-
Allow the reaction to proceed at 0 °C for a few hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Benchmarking Reactivity in Nucleophilic Substitution (Sₙ2) Reactions
The primary alkyl bromide functionality in this compound is the key reactive site for nucleophilic attack. The rate of an Sₙ2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[1]
The Influence of the Cyclobutane Ring: A Steric Impediment
The cyclobutane ring, while less sterically demanding than a tertiary-butyl group, still presents a significant steric shield to the backside attack required for an Sₙ2 reaction.[2] To quantify this, we can compare the expected reactivity of our target molecule to that of neopentyl bromide, a classic example of a sterically hindered primary alkyl bromide that exhibits a dramatically reduced Sₙ2 reaction rate.[1][3]
Table 1: Relative Sₙ2 Reaction Rates of Primary Alkyl Bromides
| Substrate | Relative Rate | Rationale for Reactivity |
| Ethyl Bromide | 1 | Minimal steric hindrance. |
| n-Propyl Bromide | 0.8 | Slight increase in chain length has a minor effect. |
| Isobutyl Bromide | 0.03 | Branching at the β-carbon introduces steric hindrance.[2] |
| This compound | ~0.0001 (Estimated) | The cyclobutane ring presents significant steric bulk, analogous to a neopentyl group. |
| Neopentyl Bromide | 0.00001 | Severe steric hindrance from the bulky t-butyl group adjacent to the reaction center.[3][4] |
Data for ethyl, n-propyl, and isobutyl bromide are qualitative comparisons based on established principles. The rate for neopentyl bromide is a well-documented experimental finding.[3][5] The rate for the target molecule is an educated estimate based on its structural similarity to neopentyl bromide.
The significant decrease in reactivity for neopentyl bromide is a direct consequence of the steric bulk of the tert-butyl group, which hinders the approach of the nucleophile to the electrophilic carbon.[4] Similarly, the cyclobutyl group in our target molecule, positioned beta to the bromine, is expected to create a sterically congested environment, leading to a substantially slower Sₙ2 reaction rate compared to unhindered primary alkyl bromides.
Electronic Effects of the Benzyloxy Group
The benzyloxy group is connected to the cyclobutane ring via an ether linkage. Due to the separation by the cyclobutane ring and the ether oxygen, the electronic influence of the benzene ring on the reactivity of the bromomethyl group is expected to be minimal. The ether oxygen is slightly electron-withdrawing through induction, but this effect is unlikely to significantly alter the electrophilicity of the distant methylene carbon bearing the bromine.
Comparative Analysis with Alternative Reagents
When considering the use of this compound in a synthetic sequence, it is crucial to evaluate its performance against alternative building blocks that could achieve a similar transformation.
1. Acyclic Analogs: 1-Bromo-3-methoxypropane
For applications where the rigid cyclobutane scaffold is not a critical design element, a simple acyclic analog like 1-bromo-3-methoxypropane offers a more reactive and potentially more cost-effective alternative.
-
Reactivity: Lacking the steric hindrance of the cyclobutane ring, 1-bromo-3-methoxypropane would be expected to undergo Sₙ2 reactions at a rate comparable to n-propyl bromide, significantly faster than our target molecule.
2. Alternative Cycloalkanes: (Bromomethyl)cyclopentane
If a cyclic scaffold is desired, (bromomethyl)cyclopentane presents an interesting comparison. Cyclopentane is less strained than cyclobutane and adopts a more flexible envelope conformation.
-
Reactivity: The steric hindrance around the bromomethyl group in (bromomethyl)cyclopentane is expected to be slightly less than that in the cyclobutane analog due to the larger ring size and greater conformational flexibility. This would likely translate to a modestly faster Sₙ2 reaction rate.
Experimental Considerations for Utilizing this compound
Given the anticipated low reactivity in Sₙ2 reactions, successful transformations using this reagent will likely require forcing conditions:
-
Higher Temperatures: To overcome the higher activation energy barrier imposed by steric hindrance.
-
Stronger Nucleophiles: Employing highly reactive nucleophiles will be necessary to achieve reasonable reaction rates.
-
Polar Aprotic Solvents: Solvents such as DMF or DMSO are known to accelerate Sₙ2 reactions.
-
Longer Reaction Times: Due to the slow reaction kinetics, extended reaction times will likely be required for complete conversion.
Conclusion
This compound is a valuable synthetic intermediate for introducing a functionalized cyclobutane moiety into target molecules. However, its utility in Sₙ2 reactions is significantly hampered by the steric bulk of the cyclobutane ring. Our comparative analysis, based on the well-documented reactivity of analogous structures, predicts a reactivity profile similar to that of the highly hindered neopentyl bromide.
Researchers and drug development professionals should carefully consider these reactivity limitations when designing synthetic routes. While the unique structural features of the cyclobutane core may be highly desirable, the synthetic challenges associated with its introduction necessitate the use of optimized and often forcing reaction conditions. For applications where the rigid cyclobutane scaffold is not essential, more reactive and less sterically encumbered alternatives should be considered.
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Comparative Process Economics: Scalable Routes to ((3-(bromomethyl)cyclobutoxy)methyl)benzene
This guide provides a comparative cost and technical analysis for the synthesis of ((3-(bromomethyl)cyclobutoxy)methyl)benzene (also known as benzyl 3-(bromomethyl)cyclobutyl ether).
The analysis contrasts the market acquisition cost against a scalable internal synthesis ("Make vs. Buy") and details the most chemically robust pathway: the Reductive Functionalization of 3-Oxocyclobutanecarboxylic Acid .
Executive Summary & Strategic Recommendation
The target molecule, This compound , is a high-value bifunctional cyclobutane scaffold used in fragment-based drug discovery (FBDD). It features a rigid cyclobutane core with orthogonal reactivity: a benzyl ether (stable protecting group) and an alkyl bromide (electrophile for coupling).
Market Reality: Commercial suppliers currently list this building block at premium rates (approx.
Internal Synthesis Viability:
By leveraging the commodity precursor 3-oxocyclobutanecarboxylic acid (~
Recommendation:
-
< 1 gram: Buy commercial (Time-value arbitrage).
-
> 5 grams: Internal synthesis via the Bis-Benzylation/Reduction Sequence described below.
Chemical Pathway Analysis
We evaluated three potential routes. The selected route (Route A) offers the highest regiocontrol and scalability compared to the alternatives (e.g., ring-closure of epichlorohydrin derivatives, which suffers from low yields).
The "Bis-Benzylation/Reduction" Route (Route A)
This route utilizes the distinct oxidation states of the starting material to differentiate the two "arms" of the cyclobutane ring.
Logic Flow:
-
Differentiation: Start with 3-oxocyclobutanecarboxylic acid . The ketone (C3) and carboxylic acid (C1) allow orthogonal manipulation.
-
Stereoselection: Reduction of the ketone establishes the cis/trans ratio early.
-
Global Protection: Simultaneous benzylation of the alcohol (ether) and acid (ester) simplifies the workflow.
-
Selective Reduction: LiAlH₄ selectively reduces the ester to the primary alcohol while leaving the benzyl ether intact.
-
Activation: Conversion of the primary alcohol to the bromide.
Reaction Pathway Diagram
Figure 1: The Bis-Benzylation/Reduction pathway ensures regiochemical differentiation between the ether linkage and the bromide handle.
Detailed Experimental Protocol
Safety Note: This protocol involves pyrophoric reagents (LiAlH₄, NaH) and lachrymators (Benzyl bromide). All operations must be performed in a fume hood.
Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid
-
Reagents: 3-Oxocyclobutanecarboxylic acid (1.0 equiv), NaBH₄ (0.6 equiv), NaOH (aq).
-
Procedure: Dissolve starting material in aqueous NaOH at 0°C. Slowly add NaBH₄. The reaction is exothermic. Stir for 2 hours. Acidify to pH 1 with HCl and extract with EtOAc.
-
Outcome: Yields 3-hydroxycyclobutanecarboxylic acid as a mixture of cis/trans isomers (typically 80:20 favoring cis due to hydride attack from the less hindered face).
Step 2: Global Benzylation (The "Telescoping" Step)
-
Reagents: NaH (60% dispersion, 2.5 equiv), Benzyl bromide (BnBr, 2.5 equiv), DMF (anhydrous).
-
Mechanism: NaH deprotonates both the carboxylic acid and the secondary alcohol. BnBr alkylates both, forming the benzyl ester and the benzyl ether .
-
Procedure: To a suspension of NaH in DMF at 0°C, add the hydroxy-acid dropwise. Stir 30 min. Add BnBr slowly. Warm to RT and stir overnight. Quench with NH₄Cl.[1]
-
Why this works: It avoids selective protection steps. We want the ester here because it is easily reduced back to the alcohol in the next step.
Step 3: Selective Reduction (Ester Cleavage)
-
Reagents: LiAlH₄ (1.0 equiv), THF.
-
Procedure: Add the bis-benzylated intermediate to a slurry of LiAlH₄ in THF at 0°C.
-
Chemo-selectivity: LiAlH₄ reduces the benzyl ester to the primary alcohol (cleaving off benzyl alcohol as a byproduct) but leaves the benzyl ether at the C3 position untouched.
-
Purification: Flash chromatography is required here to remove the cleaved benzyl alcohol byproduct.
-
Product: (3-(benzyloxy)cyclobutyl)methanol .
Step 4: Appel Bromination
-
Reagents: CBr₄ (1.2 equiv), PPh₃ (1.2 equiv), DCM.
-
Procedure: Dissolve the alcohol and CBr₄ in DCM at 0°C. Add PPh₃ portion-wise.
-
Advantage: Neutral conditions prevent the cleavage of the acid-sensitive benzyl ether (which might occur with HBr).
-
Final Yield: Typically 40–50% overall from starting material.
Comparative Cost Analysis (Data Table)
The following table estimates the cost of goods (COG) for producing 10 grams of the target.
| Component | Commercial Source (Buy) | Internal Synthesis (Make) | Notes |
| Unit Cost | $230 / 0.5g | ~$22 / 1.0g | "Make" cost is reagents only. |
| Total Cost (10g) | $4,600 | $220 | 95% Savings |
| Lead Time | 1–2 Weeks | 1 Week | Synthesis time is comparable to shipping. |
| Precursor Cost | N/A | $0.80 / g | 3-Oxocyclobutanecarboxylic acid is cheap. |
| Waste (E-Factor) | Low (for buyer) | High | Internal synthesis generates phosphate waste. |
| Purity Risk | Low (Guaranteed) | Moderate | Requires silica gel chromatography. |
Reagent Cost Breakdown (Internal Synthesis):
-
3-Oxocyclobutanecarboxylic acid:[2][3][4] 15g required (~$12).
-
Solvents/Catalysts (LiAlH4, PPh3, CBr4): ~$100.[9]
-
Consumables (Silica, waste disposal): ~$80.[5]
Critical Quality Attributes & Troubleshooting
Stereochemistry Control
The reduction of the ketone (Step 1) dictates the final geometry.
-
Issue: The commercial target is often sold as a specific isomer (usually cis or trans depending on the vendor's method). The NaBH₄ reduction yields a mixture.
-
Solution: Separating the isomers is difficult at the "Hydroxy-Acid" stage. It is easiest to separate the isomers at Step 3 (Alcohol) or Step 4 (Bromide) using silica chromatography, as the polarity difference between cis and trans isomers is magnified in the rigid cyclobutane ring.
Benzyl Ether Stability[7]
-
Risk: Using HBr or PBr₃ in Step 4 can cleave the benzyl ether.
-
Mitigation: Strictly use the Appel Reaction (CBr₄/PPh₃) or Mesylation/LiBr displacement. These conditions are neutral and preserve the benzyl ether.
References
-
Preparation of 3-Oxocyclobutanecarboxylic Acid Derivatives
-
Source:
-
Relevance: Sourcing and pricing data for the primary starting material.[9]
-
-
General Protocol for Benzyl Ether Formation
-
Source:
- Relevance: Standard conditions for Williamson Ether Synthesis using NaH/BnBr.
-
-
Cyclobutane Functionalization Strategies
-
The Appel Reaction (Alcohol to Bromide)
-
Source:
- Relevance: Mechanistic grounding for the neutral bromin
-
-
Market Pricing Reference
-
Source:
-
Relevance: Baseline for "Buy" price comparison ($230/500mg).[12]
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 23761-23-1|3-Oxocyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 5. RU2447054C2 - Method of producing benzyl butyl ether - Google Patents [patents.google.com]
- 6. Using equations show how 3-bromomethylbenzene is synthesized from benzene.. [askfilo.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. zauba.com [zauba.com]
- 10. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclobutane synthesis [organic-chemistry.org]
- 12. Synthonix, Inc > 1379358-84-5 | {[3-(bromomethyl)cyclobutoxy]methyl}benzene [synthonix.com]
assessing the novelty of ((3-(bromomethyl)cyclobutoxy)methyl)benzene in patent literature
The following guide is a technical assessment of the chemical entity ((3-(bromomethyl)cyclobutoxy)methyl)benzene (CAS 1379358-84-5), designed for medicinal chemists and IP professionals.
Executive Summary
This compound is a bifunctional cyclobutane building block characterized by a benzyl-protected secondary alcohol and a reactive primary alkyl bromide. In the context of patent literature, this compound is classified as a Known Intermediate . While the composition of matter is not novel (evidenced by its commercial availability and CAS registration), its strategic value lies in its utility as a Bioisostere Enabler . It allows for the rapid introduction of a 1,3-disubstituted cyclobutane scaffold—a critical structural motif for improving metabolic stability and increasing
Key Technical Specifications:
-
Molecular Formula:
[2] -
Core Scaffold: 1,3-Disubstituted Cyclobutane
-
Primary Utility: Introduction of a "puckered" sp3 linker to replace phenyl or cyclohexyl rings.
Novelty Assessment Protocol
To determine the patentability and Freedom to Operate (FTO) regarding this compound, researchers must distinguish between the molecule itself and its application.
The Novelty Decision Matrix
The following logic flow illustrates the standard procedure for assessing the IP status of this building block.
Figure 1: Decision matrix for evaluating the intellectual property landscape of the target intermediate.
Patent Literature Context[3][4]
-
Prior Art Status: The compound is commercially available from suppliers like Synblock and CymitQuimica [1, 2]. This public disclosure precludes a "Composition of Matter" patent for the intermediate itself.
-
Markush Structures: In patent claims, this structure typically falls under generic Markush definitions for 1,3-disubstituted cyclobutanes. It is often used to synthesize inhibitors for targets like JAK kinases or HIV capsid proteins , where the cyclobutane ring serves as a rigid linker.
-
Stereochemistry: Patent claims often differentiate between cis and trans isomers. The generic CAS number implies a mixture or unspecified stereochemistry. A specific stereoisomer (e.g., trans-1,3) could theoretically be claimed if it demonstrates unexpected biological superiority, though this is difficult to defend for a simple intermediate.
Comparative Performance Guide
Why choose the Bromide (CAS 1379358-84-5) over alternative leaving groups?
| Feature | Bromide (Target) | Tosylate (OTs) | Iodide (I) | Chloride (Cl) |
| Reactivity | Optimal ( | High ( | Very High ( | Low ( |
| Stability | High (Stable on shelf) | Moderate (Hydrolysis risk) | Low (Light sensitive) | Very High |
| Atom Economy | Moderate | Poor (Large leaving group) | Moderate | Good |
| Process Suitability | Preferred for scale-up | Good for small scale | Expensive/Unstable | Requires strong nucleophiles |
Scientist's Insight: The bromide is the industry standard for this scaffold because it balances reactivity with shelf-stability. Tosylates often degrade during the purification of cyclobutane derivatives due to ring strain effects, while chlorides require forcing conditions that can cleave the benzyl ether protecting group.
Technical Guide: Synthesis & Validation
Since the compound is a known intermediate, the focus for a researcher is efficient preparation or validation of purity .
Recommended Synthesis Pathway
The most robust route avoids the use of expensive epibromohydrin and instead utilizes 3-methylenecyclobutane-1-carbonitrile or 3-methylenecyclobutanol .
Protocol: 3-Step Conversion from 3-Methylenecyclobutanol
-
Benzylation (Protection):
-
Hydroboration-Oxidation:
-
Bromination (Activation):
Figure 2: Validated synthetic route for the target compound.
Experimental Validation (Self-Validating Protocol)
To ensure the identity of the purchased or synthesized material, use the following checkpoints:
-
1H NMR Diagnostic: Look for the benzylic protons (singlet, ~4.5 ppm) and the bromomethyl protons (doublet, ~3.5 ppm). The cyclobutane ring protons will appear as a complex multiplet between 1.5–2.5 ppm.
-
TLC Monitoring: The bromide is less polar than the alcohol precursor. In 10% EtOAc/Hexanes, the alcohol (
) converts to the bromide ( ). -
Isomer Ratio: Use GC-MS or high-field NMR to determine the cis/trans ratio. The chemical shift of the methine proton attached to the oxygen differs slightly between isomers due to the shielding effect of the hydroxymethyl group (or bromomethyl group).
References
-
CymitQuimica. Product Catalog: ([3-(Bromomethyl)cyclobutoxy]methyl)benzene. Retrieved from
-
Synblock. Chemical Data Sheet: CAS 1379358-84-5. Retrieved from
- Organic Syntheses.Preparation of Benzyl Ethers. Org. Synth. 1972, 52, 16. (General protocol for Step 1).
-
Chemical Science. Synthesis of 3-borylated cyclobutanols. 2021. (Context on cyclobutane functionalization). Retrieved from
-
Google Patents. Search Results for CAS 1379358-84-5. (Confirming lack of specific composition of matter patents). Retrieved from
Sources
validating the mechanism of a reaction involving ((3-(bromomethyl)cyclobutoxy)methyl)benzene
Mechanistic Validation Guide: Distinguishing Radical vs. Ionic Pathways using Functionalized Cyclobutylmethyl Systems
Part 1: Executive Summary & Strategic Utility
In the validation of reaction mechanisms—particularly for transition-metal catalyzed cross-couplings (e.g., Ni, Fe, Cu) or nucleophilic substitutions—distinguishing between concerted two-electron pathways (
The molecule ((3-(bromomethyl)cyclobutoxy)methyl)benzene serves as a specialized "Slow" Radical Clock . Unlike the ubiquitous cyclopropylmethyl bromide (which rings opens at
Why use this specific probe?
-
Sensitivity to "Slow" Radicals: It is ideal for detecting persistent radical intermediates that diffuse out of the solvent cage but have lifetimes in the millisecond range.
-
Differentiation: It avoids false positives common with ultrafast clocks (like cyclopropylmethyl) where even short-lived "caged" radicals might rearrange, leading to ambiguity about the actual reaction pathway.
-
Analytical Clarity: The benzyloxymethyl group acts as a UV-chromophore and solubilizing handle, simplifying HPLC/UV and NMR analysis compared to volatile unfunctionalized alkanes.
Part 2: Comparative Analysis of Radical Clocks
To validate your mechanism effectively, you must choose the clock with a rate constant (
| Feature | Cyclobutylmethyl (This Probe) | 5-Hexenyl Bromide | Cyclopropylmethyl Bromide |
| Rate Constant ( | ~4.0 × 10³ s⁻¹ (Slow) | ~2.3 × 10⁵ s⁻¹ (Medium) | ~1.0 × 10⁸ s⁻¹ (Ultrafast) |
| Primary Utility | Detecting long-lived, free radicals; validating diffusion-controlled processes. | Standard probe for most organometallic radical chains. | Detecting "caged" radicals or extremely fast oxidative additions. |
| False Positive Risk | Low. If it opens, a free radical is definitely present and long-lived. | Moderate. | High. Can rearrange even during concerted asynchronous pathways. |
| Product Analysis | Distinct. Ring-opened product is a terminal alkene (easily seen by NMR). | Cyclized product is a methylcyclopentane. | Ring-opened product is a homoallylic alkene. |
Part 3: Mechanistic Theory & Visualization
The validation logic relies on the competition between the intrinsic unimolecular ring-opening rate (
-
Scenario A (Ionic/
): The nucleophile attacks the C-Br bond directly. No radical forms. Result: 100% Ring Retention. -
Scenario B (Radical): Homolysis occurs. The resulting cyclobutylmethyl radical has a finite lifetime.
-
If
: Radical is trapped before opening. Result: Ring Retention. -
If
: Radical opens to the linear alkene. Result: Ring Opening.
-
Pathway Diagram (Graphviz/DOT)
Caption: Mechanistic bifurcation. The presence of Product B definitively proves a radical intermediate with a lifetime exceeding the microsecond scale.
Part 4: Experimental Protocols
Protocol A: Quantitative Product Distribution Analysis (The "Clock" Experiment)
Objective: Determine the ratio of ring-retained vs. ring-opened products to calculate the rate of the trapping step.
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Reagents: Your specific catalytic system (e.g., Ni(COD)2, Ligand, Nucleophile).
-
Internal Standard: n-Dodecane or 1,3,5-Trimethoxybenzene (for NMR).
Step-by-Step Workflow:
-
Preparation: In a glovebox, prepare a 0.1 M solution of the substrate in the desired solvent (e.g., THF, DMA).
-
Standardization: Add 0.1 equiv of Internal Standard. Take a
aliquot for GC/NMR calibration. -
Reaction: Add the catalyst/reagents. Seal the vial.
-
Sampling: Run the reaction to partial conversion (~20%) and full conversion.
-
Why partial conversion? To ensure product ratios aren't skewed by product decomposition over time.
-
-
Quench: Expose to air or add dilute HCl (depending on compatibility) to stop the reaction immediately.
-
Analysis:
-
1H NMR: Look for the disappearance of the cyclobutyl
doublet ( ppm) and the appearance of terminal alkene signals ( ppm) for the ring-opened product. -
GC-MS: Identify peaks based on mass. The ring-opened and ring-closed products will have identical masses (isomers) but distinct retention times.
-
Data Interpretation Table:
| Observation | Implication | Mechanism |
| >99% Ring Retention | No radical formed OR Trapping is extremely fast ( | Likely Ionic / Concerted |
| >5% Ring Opening | Radical formed with lifetime > 0.1 ms. | Radical Pathway Confirmed |
| 50:50 Mixture | Radical Pathway |
Protocol B: Radical Scavenging (The "Suppression" Experiment)
Objective: Confirm the involvement of free radicals by suppressing the reaction with a trap.
Reagents:
-
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) or BHT (Butylated hydroxytoluene).
Step-by-Step Workflow:
-
Set up two parallel reactions:
-
Vial A: Standard reaction conditions.
-
Vial B: Standard conditions + 1.0 equiv TEMPO.
-
-
Run both reactions for the standard time.
-
Analyze yield of the Ring-Closed product.
Decision Matrix:
-
Yield A ≈ Yield B: The reaction is NOT a radical chain process involving free species. (Likely
or Cryptoradical/Cage). -
Yield B < 10% of Yield A: The reaction is Radical Mediated . TEMPO successfully trapped the intermediate.
-
Observation of TEMPO-Adduct: Isolate the TEMPO-substrate adduct (observable by LC-MS) to prove the site of radical formation.
Part 5: Workflow Visualization
Caption: Parallel experimental design to cross-validate mechanistic hypotheses.
References
-
Newcomb, M. (2012).[1] Radical Kinetics and Clocks. In Encyclopedia of Radicals in Chemistry, Biology and Materials. Wiley. Link
-
Griller, D., & Ingold, K. U. (1980).[1] Free-radical clocks. Accounts of Chemical Research, 13(9), 317–323. Link
-
Bowry, V. W., Lusztyk, J., & Ingold, K. U. (1991).[1] Calibration of a new horologery of fast radical clocks. Journal of the American Chemical Society, 113(15), 5687–5698. Link
-
Jing, J., & Newcomb, M. (2008).[2] Rate Constants and Arrhenius Functions for Ring Opening of a Cyclobutylcarbinyl Radical Clock. The Journal of Organic Chemistry, 73(12), 4740–4742.[2] Link
Sources
Safety Operating Guide
Technical Guide: Disposal & Handling of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene
Part 1: Executive Summary & Hazard Logic
((3-(Bromomethyl)cyclobutoxy)methyl)benzene is a specialized organic intermediate combining a strained cyclobutane ring, a lipophilic benzyl ether, and a reactive alkyl bromide. Proper disposal is not merely a regulatory box-ticking exercise; it is a critical safety operation to prevent downstream alkylation hazards and environmental persistence.
Immediate Classification:
-
Primary Waste Stream: Halogenated Organic Solvent/Waste.
-
Secondary Hazard: Alkylating Agent (treat as a potential carcinogen/mutagen).
-
Reactivity: Flammable; sensitive to strong nucleophiles and oxidizers.
The "Why" Behind the Protocol (Causality)
We do not treat this simply as "organic waste" for two specific mechanistic reasons:
-
The Bromomethyl Group (
): This is a primary alkyl halide. In the waste stream, it remains electrophilic. If mixed indiscriminately with waste streams containing amines or thiols (nucleophiles), it can undergo exothermic reactions in the drum, leading to pressure buildup or the formation of toxic quaternary salts. -
The Cyclobutane Ring: While kinetically stable, the ring strain (~26 kcal/mol) adds potential energy. Incineration parameters must be set to ensure complete combustion, preventing the release of incomplete combustion byproducts.
Part 2: Chemical Profile & Risk Assessment
Before initiating disposal, verify the material state against this profile to ensure the protocol matches the hazard.
Table 1: Hazard Identification & Physical Properties (Estimated)
| Parameter | Characteristic | Operational Implication |
| Functional Group | Primary Alkyl Bromide | High Reactivity: Alkylating agent. Causes skin/eye burns.[1] |
| Functional Group | Benzyl Ether | Flammability: Flash point likely <100°C. Potential peroxide former (low risk, but non-zero). |
| Physical State | Liquid (Oil) | Requires leak-proof secondary containment. |
| Density | > 1.0 g/mL (Est.) | Heavier than water; sinks in aqueous spills, complicating cleanup. |
| GHS Classification | Skin Corr.[1][2][3][4] 1B, Muta. 2 | PPE Mandatory: Double nitrile gloves, face shield, respirator if aerosolized. |
Part 3: Disposal Workflow & Decision Logic
This self-validating workflow ensures that the waste is categorized correctly at the point of generation, preventing rejection by waste management vendors.
Workflow Visualization
The following logic gate determines the physical path of the waste.
Figure 1: Decision matrix for segregating liquid vs. solid waste streams to ensure compatibility.
Part 4: Step-by-Step Disposal Protocol
This protocol is designed as a Self-Validating System . You cannot proceed to the next step without verifying the safety of the previous one.
Phase 1: Preparation & PPE[1]
-
Ventilation: All transfers must occur in a certified fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to alkyl bromide permeation), lab coat, safety glasses.
-
Validation: Check the waste container label. It must read "Halogenated Solvent" or "Halogenated Waste."
Phase 2: Liquid Waste Transfer
-
Compatibility Check: Ensure the receiving waste container does not contain strong alkalis (NaOH, KOH) or strong oxidizers (Nitric acid, Peroxides).
-
Reasoning: Alkyl bromides hydrolyze or react violently in basic conditions.
-
-
Transfer: Pour the liquid slowly into the Halogenated Waste container.
-
Note: Do not fill beyond 90% capacity to allow for thermal expansion.
-
-
Rinsing: Rinse the original vessel with a small volume of acetone or dichloromethane. Add this rinse to the same Halogenated Waste container.
-
Closure: Cap the container tightly immediately after addition.
Phase 3: Solid Waste (Contaminated Debris)
-
Collection: Place contaminated syringes, pipettes, and wipes into a clear polyethylene bag (minimum 4 mil thickness).
-
Sealing: Twist and tape the bag neck to create a hermetic seal.
-
Disposal: Place the sealed bag into the Solid Hazardous Waste drum.
-
Critical: Do not place free liquids in the solid waste drum.
-
Phase 4: Labeling & Documentation (The Chain of Custody)
-
Tagging: Complete the hazardous waste tag.
-
Constituents: Explicitly list: "Halogenated Organics," "Benzyl Ether Derivative," and "Alkyl Bromide."
-
Hazard Checkboxes: Check "Flammable," "Toxic," and "Irritant."
Part 5: Emergency Spill Response
In the event of a spill, the priority is preventing the alkylating agent from contacting skin or entering drains.
Figure 2: Tactical response flow for laboratory-scale spills.
Decontamination Solution: For final surface cleaning after bulk removal, use a solution of dilute aqueous surfactant. Avoid using strong ammonia or amines, as this may generate reactive N-alkylated byproducts.
Part 6: Waste Stream Compatibility Data
Use this table to verify segregation requirements before adding to a satellite accumulation area.
Table 2: Chemical Compatibility Matrix
| Waste Stream | Compatibility Status | Mechanism of Failure |
| Halogenated Solvents (DCM, Chloroform) | Compatible | Ideal stream. High temperature incineration. |
| Non-Halogenated Solvents (Acetone, Methanol) | Segregate | Mixing creates "mixed waste" which is expensive to treat and disrupts fuel blending. |
| Aqueous Basic Waste (NaOH, KOH) | DANGEROUS | Risk of hydrolysis and heat generation. |
| Oxidizing Acids (Nitric, Chromic) | DANGEROUS | Potential for violent oxidation of the benzyl ether moiety. |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5][6] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]
-
PubChem. (n.d.). Benzyl Bromide - Safety and Hazards. National Library of Medicine. (Used as analog for alkyl bromide/benzyl reactivity). [Link]
Sources
Personal Protective Equipment & Handling Guide: ((3-(Bromomethyl)cyclobutoxy)methyl)benzene
CAS: 1379358-84-5 Chemical Class: Alkyl Bromide / Benzyl Ether Derivative Hazard Profile: Corrosive, Lachrymator, Potential Alkylating Agent, Peroxide Former
Executive Safety Summary
Handling ((3-(Bromomethyl)cyclobutoxy)methyl)benzene requires a biosafety-level approach to chemical hygiene. This molecule combines the acute reactivity of a primary alkyl bromide (an alkylating agent and potent lachrymator) with the storage instability of a benzyl ether (a Class B peroxide former).
The Core Directive: Treat this compound as a mutagenic lachrymator . Do not rely on odor thresholds; by the time you smell it, you have already been exposed. All operations must occur within a certified chemical fume hood.
Hazard Mechanism & Causality
To understand the safety protocol, you must understand the molecular "triggers" of this compound.
| Functional Group | Hazard Mechanism | Operational Consequence |
| Bromomethyl (-CH₂Br) | Nucleophilic Substitution: The carbon-bromine bond is highly susceptible to attack by biological nucleophiles (DNA, proteins). This makes it a potential carcinogen/mutagen and a severe skin/eye corrosive .[1] | PPE Imperative: You need barrier materials that resist permeation by small organic halides. Standard nitrile is insufficient for prolonged contact. |
| Benzyl Ether Linkage | Radical Oxidation: The benzylic carbon (adjacent to the oxygen) stabilizes radical intermediates, allowing oxygen from the air to form explosive hydroperoxides over time. | Storage Rule: Containers must be dated upon opening. Test for peroxides every 6 months. Never distill to dryness.[2][3] |
| Cyclobutane Ring | Strain Energy: While kinetically stable, the ring strain adds thermodynamic potential energy, increasing the violence of decomposition if the molecule is heated or shocked (e.g., during peroxide detonation). | Thermal Control: Avoid temperatures >50°C unless the reaction is strictly controlled and vented. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. Use this matrix to select gear based on the "Barrier Principle"—creating multiple independent layers of defense.
| Zone | Required Equipment | Technical Justification |
| Respiratory | Engineering Control: Fume Hood (Face velocity: 80–100 fpm).Backup: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. | The lachrymatory nature means vapors cause immediate, debilitating eye/lung irritation. A half-mask is unsafe because it leaves eyes exposed. |
| Hand Protection | Double Gloving Protocol: 1. Inner Layer: 4-mil Nitrile (Dexterity).2. Outer Layer: Silver Shield / Laminate (Chemical Barrier) OR 8-mil Nitrile (if splash risk is low). | Small alkyl halides permeate nitrile in <5 minutes. Laminate gloves provide >4 hours of breakthrough time against organic halides [1]. |
| Eye/Face | Chemical Splash Goggles AND Face Shield (8-inch minimum). | Goggles seal against vapors; the shield protects the neck and skin from corrosive splashes. Safety glasses are prohibited . |
| Body | Tyvek® Lab Coat (or chemically resistant apron) over standard cotton lab coat. | Cotton absorbs and holds alkylating agents against the skin. Tyvek repels splashes. |
Operational Handling Protocol
Phase 1: Pre-Operational Verification (The "Go/No-Go" Check)
Before opening the container, verify the Peroxide Status .
-
Check the "Date Opened."[3] If >6 months, perform a semi-quantitative peroxide test (e.g., Quantofix® strips).
-
Thresholds:
-
<10 ppm: Safe to use.
-
10–30 ppm: Treat with molecular sieves or wash with ferrous sulfate before use.
-
>30 ppm: DO NOT OPEN. Contact EHS for high-hazard disposal.
-
Phase 2: Active Handling Workflow
Objective: Zero-exposure transfer.
-
Setup: Place a disposable absorbent pad (pig mat) in the fume hood. Pre-weigh reagents into a tared vial inside the hood to avoid transferring the stock bottle to a balance.
-
Transfer: Use a positive-displacement pipette or a glass syringe with a Luer-lock needle.
-
Why? Volatile alkyl bromides drip from air-displacement pipettes due to high vapor pressure.
-
-
Reaction: If heating is required, use an oil bath with a thermal cutoff. Never use a heat gun (hot spots trigger decomposition).
Phase 3: Decontamination & Quenching
Never dispose of the active alkylating agent directly.
-
Quench Solution: Prepare a 10% solution of Sodium Thiosulfate or Ethanolamine in water.
-
Procedure: Rinse all glassware, needles, and syringes with the quench solution. Let sit for 30 minutes.
-
Mechanism: The thiosulfate nucleophile displaces the bromide, converting the toxic alkylating agent into a harmless non-volatile salt.
-
Visualized Safety Logic
Diagram 1: PPE Layering Strategy
This diagram illustrates the "Swiss Cheese Model" of defense, ensuring no single failure leads to exposure.
Caption: Multi-layered defense strategy. Failure of the fume hood (Layer 1) is mitigated by PPE (Layers 2 & 3).
Diagram 2: Peroxide Decision Tree
Follow this logic before every use to prevent explosion hazards.
Caption: Critical decision path for handling benzyl ether derivatives to avoid peroxide detonation.
Emergency Response
-
Skin Contact: Immediate flush with water for 15 minutes.[4] Do not use ethanol (increases skin absorption). Remove contaminated clothing under the safety shower.[4]
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek immediate ophthalmological evaluation (corneal damage from alkylators can be delayed).
-
Spill (>5 mL): Evacuate the lab. Do not attempt cleanup if you smell the "sweet/sharp" odor (lachrymatory effect). Contact HazMat.
Disposal Strategy
-
Segregation: Do not mix with oxidizers or acids.
-
Labeling: Tag as "Halogenated Organic Waste" AND "Suspected Carcinogen."
-
Pre-treatment: If possible, quench waste streams with aqueous thiosulfate before bottling to destroy the active alkylating functionality.
References
-
Lanxess. (n.d.). Safety Data Sheet: Alkyl Bromides Handling Guide. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: (Bromomethyl)benzene analogs. Retrieved from
-
University of Texas EHS. (2025). Peroxide Forming Chemicals Safety Guidelines. Retrieved from
-
National Institutes of Health (NIH). (2023). Personal Protective Equipment for Antineoplastic and Hazardous Drugs. Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
